Technical Documentation Center

Leucinostatin C Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Leucinostatin C
  • CAS: 110483-88-0

Core Science & Biosynthesis

Foundational

Leucinostatin C: Discovery, Isolation, and Mechanistic Profiling from Paecilomyces marquandii

Executive Summary and Chemical Biology Context The search for novel bioactive compounds has increasingly turned toward the secondary metabolome of entomopathogenic and soil-dwelling fungi. Among these, Paecilomyces marqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Biology Context

The search for novel bioactive compounds has increasingly turned toward the secondary metabolome of entomopathogenic and soil-dwelling fungi. Among these, Paecilomyces marquandii (alongside the closely related Purpureocillium lilacinum) is a prolific producer of peptaibiotics—a unique class of non-ribosomally synthesized peptides[1].

First identified as a minor peptide fraction by Casinovi et al. in 1986, Leucinostatin C is a potent nonapeptide antibiotic[2]. Like other members of the leucinostatin family, it is characterized by an α-helical conformation stabilized by the presence of non-proteinogenic amino acids, specifically α-aminoisobutyric acid (Aib)[1]. These structural motifs confer extreme amphiphilicity, allowing the peptide to integrate into lipid bilayers and exert profound biological effects, most notably the uncoupling of mitochondrial oxidative phosphorylation[1][3].

This whitepaper provides a self-validating, step-by-step technical guide to the fermentation, extraction, and chromatographic isolation of Leucinostatin C, detailing the causality behind each experimental parameter.

Upstream Processing: Submerged Fermentation Protocol

The biosynthesis of Leucinostatin C is governed by Non-Ribosomal Peptide Synthetase (NRPS) gene clusters[4]. To successfully express these silent or low-yielding clusters, the fermentation environment must be meticulously engineered to provide specific precursors while imposing mild nutritional stress.

Step-by-Step Fermentation Methodology
  • Seed Culture Initiation: Inoculate a pure slant culture of P. marquandii into 100 mL of seed medium containing 2% soybean meal and 3% mannitol in a 500 mL Erlenmeyer flask[5].

    • Causality: Soybean meal is selected over simple nitrogen sources (like ammonium sulfate) because it provides a complex, slow-release matrix of amino acids. This prevents nitrogen catabolite repression, which frequently downregulates NRPS pathways. Mannitol serves as a slow-metabolizing carbon source to extend the exponential growth phase.

  • Seed Incubation: Incubate at 25°C for 96 hours on a rotary shaker operating at 220 rpm[5].

    • Causality: High shear forces (220 rpm) are required to prevent the fungus from forming large, dense mycelial pellets. Micro-pellet morphology ensures optimal oxygen transfer to the inner core of the biomass.

  • Production Phase: Transfer 1–5% (v/v) of the active seed culture into a bioreactor containing the same production medium. Maintain dissolved oxygen (DO) above 30% via cascade control of agitation and aeration.

  • Harvesting: Terminate the fermentation at 120 hours. At this stage, the carbon source is typically exhausted, triggering the peak accumulation of secondary metabolites as a defense mechanism.

Downstream Processing: Extraction and Isolation Workflow

Because Leucinostatin C contains both a hydrophobic fatty acid chain and lipophilic amino acids (Leu, Aib), it partitions heavily into the fungal cell membrane[1][4]. A dual-extraction strategy is mandatory to achieve high recovery yields.

Step-by-Step Extraction and Purification Methodology
  • Biomass Separation: Centrifuge the harvested broth at 5,000 × g for 20 minutes to separate the cell-free supernatant from the mycelial cake.

  • Mycelial Permeabilization and Extraction: Resuspend the mycelial cake in a 1:1 mixture of Methanol and Acetone. Agitate vigorously for 1 hour at room temperature[6].

    • Causality: Acetone acts as a chaotropic agent, disrupting the lipid matrix of the fungal cell wall. Methanol subsequently solubilizes the exposed amphiphilic leucinostatins, pulling them into the solvent phase.

  • Supernatant Partitioning: Acidify the cell-free supernatant to pH 4.0 using 6N HCl, followed by liquid-liquid extraction with an equal volume of Ethyl Acetate[6].

    • Causality: Acidification protonates any weakly acidic functional groups and neutralizes the peptide, drastically reducing its aqueous solubility and driving it into the organic Ethyl Acetate phase.

  • Silica Gel Chromatography: Pool the organic extracts, dry under vacuum at 45°C, and reconstitute in minimal methanol. Load onto a normal-phase Silica Gel column and elute using a step gradient of Chloroform to Methanol.

  • Preparative RP-HPLC (The Critical Resolution Step): Inject the leucinostatin-enriched fraction onto a Reversed-Phase (RP-18) preparative column (e.g., 125 mm × 2 mm, 4 μm)[6]. Elute using a linear gradient of Acetonitrile and Water supplemented with 0.1% Formic Acid.

    • Causality: Leucinostatins A, B, C, and D differ only minutely (e.g., in the substitution pattern at the terminal nitrogen atom)[1]. RP-18 stationary phases provide the necessary theoretical plates to resolve these micro-heterogeneities. Formic acid acts as an ion-pairing agent, suppressing silanol interactions with the terminal amine and preventing peak tailing.

IsolationWorkflow N1 Seed Culture (P. marquandii) N2 Submerged Fermentation (Soybean meal/Mannitol) N1->N2 N3 Centrifugation (Mycelial Separation) N2->N3 N4 Dual Solvent Extraction (EtOAc / MeOH:Acetone) N3->N4 N5 Silica Gel Chromatography (Fractionation) N4->N5 N6 Preparative RP-HPLC (Acetonitrile/H2O gradient) N5->N6 N7 Pure Leucinostatin C (LC-MS/MS Validation) N6->N7

Workflow for the fermentation and downstream isolation of Leucinostatin C.

Mechanism of Action: Mitochondrial Uncoupling

The pharmacological value of Leucinostatin C lies in its targeted disruption of cellular bioenergetics.

Unlike broad-spectrum ionophores, leucinostatins specifically target the F0 transmembrane domain of the ATP synthase complex [1]. Because the peptide adopts a rigid α-helical structure facilitated by its Aib residues, it acts as a molecular plug. By binding to the F0 subunit, Leucinostatin C blocks the proton pore, preventing the flow of protons from the intermembrane space back into the mitochondrial matrix[1].

This blockade uncouples oxidative phosphorylation from the electron transport chain. The cell rapidly exhausts its ATP reserves, leading to mitochondrial swelling, loss of membrane potential, and ultimately, apoptosis[3]. This mechanism is highly conserved, explaining the peptide's potent toxicity against pathogenic fungi, parasites, and mammalian tumor cell lines.

MechanismOfAction LcsC Leucinostatin C (Amphiphilic Peptide) Mito Mitochondrial Inner Membrane (Lipid Bilayer) LcsC->Mito Partitions into F0 F0 Subunit (ATP Synthase) LcsC->F0 Binds specifically Mito->F0 Localizes to Proton Proton Gradient Blockade F0->Proton Inhibits H+ flow Uncoupling Oxidative Phosphorylation Uncoupling Proton->Uncoupling Induces Death ATP Depletion & Cellular Apoptosis Uncoupling->Death Triggers

Mechanism of action: Leucinostatin C inhibits the F0 subunit of ATP synthase.

Quantitative Data and Analytical Profiling

To ensure the integrity of the isolated compound, rigorous analytical validation is required. The tables below summarize the expected physicochemical properties and biological activity profiles of the leucinostatin complex.

Table 1: Physicochemical and Structural Properties
ParameterDescription / Value
Compound Name Leucinostatin C
Primary Source Paecilomyces marquandii, Purpureocillium lilacinum[1]
Chemical Class Peptaibiotic (Nonapeptide)[1]
Key Structural Motifs α-helical conformation; α-aminoisobutyric acid (Aib) residues[1]
Biosynthetic Origin Non-Ribosomal Peptide Synthetase (NRPS) pathway[4]
Solubility Profile Soluble in Methanol, Acetone, Ethyl Acetate; Insoluble in Water[6]
Table 2: Biological Activity and Toxicity Profile
Biological Target / AssayObserved EffectReference
Mitochondrial ATP Synthase Binds F0 subunit; Inhibits oxidative phosphorylation[1]
Isolated F1-ATPase No inhibitory activity (confirms F0 specificity)[1]
In vivo Toxicity (Mice) Intraperitoneal LD50 ~ 1.8 mg/kg (Leucinostatin complex)[3]
Hepatotoxicity Potent uncoupling activity on rat liver mitochondrial systems[3]

References

  • ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas Source: PMC (National Institutes of Health) URL:[Link]

  • The structure of leucinostatin C. A minor peptide from Paecilomyces marquandii. Source: European Journal of Medicinal Chemistry (via Naviga IRIS / University of Perugia) URL:[Link]

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Source: PMC (National Institutes of Health) URL:[Link]

  • Biosynthesis of the Paecilomyces marquandii conidial pigment saintopin Source: PMC (National Institutes of Health) URL:[Link]

  • Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection Source: PubMed (National Institutes of Health) URL:[Link]

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Exploratory

Deorphanization and Biosynthetic Assembly of the Leucinostatin Family in Purpureocillium lilacinum

A Technical Whitepaper for Drug Development Professionals and Biosynthetic Engineers Executive Summary As a Senior Application Scientist specializing in natural product biosynthesis, I approach the deorphanization of bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Biosynthetic Engineers

Executive Summary

As a Senior Application Scientist specializing in natural product biosynthesis, I approach the deorphanization of biosynthetic gene clusters (BGCs) not merely as a sequencing exercise, but as a rigorous validation of biochemical causality. The leucinostatin family represents a structurally complex class of lipopeptide antibiotics produced by biocontrol fungi, most notably Purpureocillium lilacinum[1].

Leucinostatins exhibit a broad spectrum of pharmacological bioactivities, including antimalarial, antiviral, and potent inhibition of Phytophthora infestans (the causative agent of potato late blight)[1]. Structurally, Leucinostatin A is characterized by an N-terminal polyketide moiety (4-methylhex-2-enoic acid), a core of nine amino acid residues (including non-canonical building blocks like 4-methyl-L-proline), and a C-terminal dimethylamine[2]. This structural dichotomy necessitates a highly coordinated, hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line[3]. This whitepaper details the genetic architecture, the mechanistic assembly line, and the field-proven experimental protocols required to validate this pathway.

Genetic Architecture of the lcs Biosynthetic Gene Cluster

The discovery of the leucinostatin (lcs) BGC was achieved through advanced genome mining, identifying a cluster spanning approximately 62 to 120 kb[1]. The biosynthesis is governed by a suite of specialized enzymes that must operate in strict sequential order. To understand the pathway, we must first map the genetic components to their enzymatic functions.

Table 1: Key Enzymes in the Leucinostatin (lcs) Biosynthetic Gene Cluster

GeneEnzyme ClassPredicted Domain ArchitectureMechanistic Role in Biosynthesis
lcsC PKSKS-AT-DH-MET-ER-KR-ACPIteratively synthesizes the N-terminal polyketide chain (4-methylhex-2-enoic acid).
lcsD Acyl-CoA LigaseAMP-binding domainActivates the inert polyketide into a highly reactive Acyl-CoA intermediate.
lcsE ThioesteraseThioesteraseCleaves the thioester bond, acting as a shuttle to transfer the polyketide to the NRPS.
lcsA NRPSPCP-(C-A-PCP)*10-NADThe core mega-enzyme; catalyzes the iterative condensation of the 9 amino acid residues.
The Mechanistic Assembly Line: A PKS-NRPS Handover

The biosynthesis of leucinostatins is a masterclass in enzymatic compartmentalization and substrate handoffs[3].

  • Initiation (Polyketide Synthesis): The pathway begins with LcsC, a highly reducing iterative PKS. LcsC utilizes malonyl-CoA and methylmalonyl-CoA to synthesize the 4-methylhex-2-enoic acid tail[3].

  • Activation & Shuttling: The released polyketide is chemically inert and cannot be directly incorporated by an NRPS. LcsD (an Acyl-CoA ligase) consumes ATP to activate the fatty acid into an acyl-CoA thioester[3]. Subsequently, LcsE (a dedicated thioesterase) acts as a biochemical shuttle, transferring the activated polyketide to the first module of the NRPS[3].

  • Elongation (Peptide Assembly): LcsA is a massive NRPS containing ten modules. The Condensation (C) domain of the very first module is highly specific: it catalyzes the amide bond formation between the shuttled 4-methylhex-2-enoic acid and the first amino acid, 4-methyl-L-proline[2]. The remaining adenylation (A) domains sequentially activate and incorporate the subsequent eight amino acids[2].

  • Termination: The mature lipopeptide is released from the final Peptidyl Carrier Protein (PCP) domain and undergoes post-assembly modifications, including a putative transamination and reduction to yield the C-terminal dimethylamine[2].

Biosynthetic_Pathway PKS LcsC (PKS) Polyketide Synthesis Ligase LcsD (Acyl-CoA Ligase) Activation PKS->Ligase 4-methylhex-2-enoic acid TE LcsE (Thioesterase) Shuttle Mechanism Ligase->TE Acyl-CoA Intermediate NRPS LcsA (NRPS) Peptide Elongation TE->NRPS Transfer to Module 1 Post Post-Assembly Processing NRPS->Post Linear Lipopeptide Product Leucinostatin A Post->Product Transamination/Reduction

Fig 1: Hybrid PKS-NRPS assembly line of Leucinostatin A in P. lilacinum.

Experimental Methodologies for BGC Validation

Bioinformatic prediction alone is insufficient for modern drug development. To definitively link the lcs cluster to leucinostatin production, we must engineer a self-validating system. This involves targeted genetic disruption followed by high-resolution metabolic profiling[1]. By abolishing the function of key assembly enzymes (lcsC, lcsD, lcsE, lcsA) and observing the phenotypic loss of the metabolite, we fulfill Koch's postulates at the molecular level[3].

Protocol 1: Targeted Gene Disruption via Homologous Recombination

Causality Check: We utilize homologous recombination rather than random mutagenesis to ensure that the phenotypic loss is exclusively tied to the targeted gene, preventing off-target pleiotropic effects.

  • Vector Construction: Amplify ~1.5 kb upstream and downstream flanking homology arms of the target gene (e.g., lcsA) from WT P. lilacinum genomic DNA. Clone these flanks into a disruption vector flanking a hygromycin B phosphotransferase (hph) resistance cassette.

  • Protoplast Preparation: Harvest mycelia from a 48-hour liquid culture. Digest the fungal cell wall using a lytic enzyme cocktail (e.g., 10 mg/mL Glucanex and Driselase) in an osmotic stabilizer (1.2 M MgSO4) at 30°C for 3 hours. Note: Protoplast generation is critical as intact fungal cell walls are highly refractory to DNA uptake.

  • PEG-Mediated Transformation: Mix 107 purified protoplasts with 10 µg of the linearized disruption cassette. Induce membrane fusion and DNA uptake using 60% Polyethylene Glycol (PEG) 4000.

  • Selection: Plate transformed protoplasts on regeneration agar overlaid with 100 µg/mL hygromycin B. Isolate single colonies after 5-7 days of incubation at 25°C.

  • Genotypic Validation: Extract genomic DNA from surviving transformants. Perform diagnostic PCR using primers external to the homologous recombination site. A size shift corresponding to the gene replacement confirms successful integration[3].

Protocol 2: LC-MS/MS Metabolite Profiling

Causality Check: High-resolution mass spectrometry coupled with liquid chromatography is mandatory to separate the complex lipopeptide mixture and confirm the exact mass loss in the null mutants[3].

  • Fermentation: Inoculate validated WT and mutant strains into 50 mL of Potato Dextrose Broth (PDB). Incubate at 25°C, 180 rpm for 7 days to allow for secondary metabolite accumulation.

  • Metabolite Extraction: Add an equal volume of ethyl acetate to the whole-cell broth. Note: Ethyl acetate is chosen specifically for its optimal partition coefficient for lipophilic peptides. Sonicate for 30 minutes to lyse cells, partition the organic layer, evaporate under vacuum, and resuspend in LC-grade methanol.

  • Chromatographic Separation: Inject 5 µL of the extract onto a C18 reverse-phase column (2.1 x 100 mm, 1.8 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 20 minutes.

  • Mass Spectrometry Detection: Operate a Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Extract ion chromatograms (EIC) for the specific [M+H]+ adducts of Leucinostatin A ( m/z ~1218) and Leucinostatin B ( m/z ~1204).

Experimental_Workflow step1 1. In Silico BGC Mining antiSMASH & SMURF step2 2. Knockout Vector Design Flanking Homology Arms step1->step2 step3 3. Protoplast Transformation PEG-Mediated step2->step3 step4 4. Genotypic Validation Diagnostic PCR step3->step4 step5 5. Phenotypic Validation LC-MS/MS Profiling step4->step5

Fig 2: Experimental workflow for BGC deorphanization and validation.

Quantitative Data & Comparative Analysis

The success of the experimental workflow is measured by the absolute ablation of leucinostatin production in the targeted mutants. The table below summarizes the expected LC-MS/MS profiling results when the core assembly genes are disrupted[3].

Table 2: Quantitative LC-MS/MS Profiling of P. lilacinum Mutants

GenotypeTarget DisruptedLeucinostatin A DetectionLeucinostatin B DetectionPhenotypic Conclusion
WT (PLBJ-1) None+++ (Base Peak)++Intact Biosynthesis
Δ lcsA NRPS CoreN.D.N.D.Complete loss of peptide elongation
Δ lcsC PKSN.D.N.D.Complete loss of polyketide initiation
Δ lcsD Acyl-CoA LigaseN.D.N.D.Failure of polyketide activation
Δ lcsE ThioesteraseN.D.N.D.Failure of polyketide transfer to NRPS

(Note: N.D. = Not Detected. Data reflects the disappearance of target mass features in the mutant extracts compared to the wild-type[3].)

Conclusion & Future Perspectives

The deorphanization of the lcs biosynthetic gene cluster in P. lilacinum provides a critical blueprint for understanding hybrid PKS-NRPS systems in fungi. By mapping the precise handover mechanism from LcsC (PKS) through the LcsD/E activation-shuttle system to the massive LcsA (NRPS) assembly line, we open new avenues for combinatorial biosynthesis. For drug development professionals, this pathway offers a modular template: by engineering the C-domain specificity of the NRPS or swapping the PKS module, we can theoretically generate novel lipopeptide analogs with optimized pharmacokinetic profiles or reduced phytotoxicity.

References
  • Title: Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens Source: plos.org URL: [Link]

  • Title: Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC Source: nih.gov URL: [Link]

  • Title: Natural products from thioester reductase containing biosynthetic pathways - PMC Source: nih.gov URL: [Link]

Sources

Foundational

The Molecular Mechanics of Leucinostatin C: Targeting Mitochondrial ATP Synthase and mTORC1 Signaling

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Topology Leucinostatins represent a potent class of non-ribosomal peptaibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Topology

Leucinostatins represent a potent class of non-ribosomal peptaibiotics (lipopeptides) originally isolated from the biocontrol fungus Purpureocillium lilacinum and Ophiocordyceps spp. While the family shares a highly conserved, hydrophobic nonapeptide core, the derivatives are distinguished by the methylation state of their C-terminal polyamine moiety.

Leucinostatin C is uniquely characterized by a completely unmethylated propane-1,2-diamine (PD) C-terminus. In contrast, Leucinostatin B possesses an N-methylpropane-1,2-diamine (MPD) group, and Leucinostatin A features a fully methylated N1,N1-dimethylpropane-1,2-diamine (DMPD) group, a biosynthetic conversion catalyzed by the iterative N-methyltransferase LcsG 1. This structural variance directly impacts the molecule's hydrophobicity, membrane-penetration kinetics, and systemic toxicity, making Leucinostatin C a critical subject for targeted drug development in oncology and infectious diseases.

Core Mechanism of Action: F1Fo-ATP Synthase Inhibition

Historically, highly hydrophobic antimicrobial peptides were assumed to act primarily as non-specific membrane disruptors (e.g., alamethicin forming stable pores). However, rigorous structure-activity relationship (SAR) studies and differential affinity chromatography have proven that Leucinostatins act via highly specific protein-target engagement.

The primary molecular target of Leucinostatin C is the mitochondrial F1Fo-ATP synthase 2.

  • Target Engagement: Leucinostatin C traverses the cytoplasmic membrane without inducing cellular lysis and selectively accumulates in the inner mitochondrial membrane.

  • Structural Pharmacophore: The hydroxyleucine residue at position 7 of the Leucinostatin backbone is strictly essential for binding to the ATP synthase complex. Alteration of this moiety abolishes specific ATP synthase inhibition 2.

  • Functional Consequence: By inhibiting the F1Fo-ATP synthase, Leucinostatin C uncouples oxidative phosphorylation, leading to a rapid collapse of the mitochondrial membrane potential, severe depletion of intracellular ATP, and an acute energy crisis within the cell.

MOA LeuC Leucinostatin C Mito Inner Mitochondrial Membrane LeuC->Mito Penetration ATPS F1Fo-ATP Synthase (Inhibition) Mito->ATPS Binding ATP_Drop ↓ ATP / ↑ AMP Ratio ATPS->ATP_Drop Uncoupling AMPK AMPK Activation ATP_Drop->AMPK Energy Stress mTOR mTORC1 Repression AMPK->mTOR Phosphorylation Effect Cytostasis / Parasite Death mTOR->Effect Growth Arrest

Fig 1: Leucinostatin C mechanism: ATP synthase inhibition leading to mTORC1 repression.

Downstream Signaling: mTORC1 Repression in Oncology

The inhibition of ATP synthase by Leucinostatins has profound downstream effects, particularly in the context of oncology. Recent studies have demonstrated that Leucinostatins exhibit highly selective cytostatic activity against the Luminal Androgen Receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC) 3.

The Causality of Selectivity: Why does a mitochondrial inhibitor selectively target specific cancer subtypes? The LAR subtype of TNBC is uniquely dependent on hyperactive mTORC1 signaling for proliferation. When Leucinostatin C inhibits ATP synthase, the resulting drop in the ATP/AMP ratio triggers the activation of AMP-activated protein kinase (AMPK). AMPK acts as an energy sensor and directly phosphorylates and inhibits the mTORC1 complex. Because LAR TNBC cells lack compensatory survival pathways found in other subtypes, this targeted metabolic starvation induces rapid cytostasis.

Antiprotozoal Efficacy

Beyond oncology, Leucinostatins are among the most potent antiprotozoal agents discovered. They exhibit extreme efficacy against Plasmodium falciparum (malaria) and Trypanosoma brucei (Human African Trypanosomiasis) 4. Fluorescence microscopy using ATTO495-labeled derivatives confirms that the peptide exclusively colocalizes with the protozoan mitochondria, destabilizing the inner mitochondrial membrane and blocking parasite transmission at sub-nanomolar concentrations 5.

Quantitative Data Summary

The following table synthesizes the biological efficacy of the Leucinostatin family across various targets, highlighting the extreme potency in parasitic models compared to mammalian cell lines.

Compound / DerivativeTarget Organism / Cell LineAssay MetricEfficacy ValueReference
Leucinostatin A Bovine F1Fo-ATP SynthaseKi (Inhibition)~1.0 - 5.0 nM2
Leucinostatin A Plasmodium falciparumIC50 (Viability)0.4 - 0.9 nM4
Leucinostatin Deriv. Trypanosoma bruceiIC50 (Viability)1.5 - 2.8 nM4
Leucinostatin A Human Nucleated CellsIC50 (Cytotoxicity)~47 nM5
Leucinostatin B MDA-MB-453 (TNBC)IC50 (Proliferation)Nanomolar range3

Experimental Workflows & Self-Validating Protocols

To rigorously study Leucinostatin C, researchers must isolate its direct molecular effects from generalized cellular toxicity. The following protocols are designed as self-validating systems to prove causality.

Protocol 1: Reconstituted ATP Synthase Inhibition Assay

Rationale: Testing ATP synthase in whole cells confounds direct enzyme inhibition with upstream electron transport chain failures. By purifying the enzyme and reconstituting it into Giant Unilamellar Vesicles (GUVs) alongside a light-driven proton pump (e.g., bacteriorhodopsin), we create an artificial, controllable proton motive force. If Leucinostatin C halts ATP production here, it must be via direct enzyme engagement.

  • Mitochondrial Isolation: Isolate intact mitochondria from bovine heart tissue using differential centrifugation in a sucrose-HEPES buffer to preserve membrane integrity.

  • Enzyme Purification: Solubilize the inner mitochondrial membrane using dodecyl maltoside (DDM). Purify the active F1Fo-ATP synthase complex using His-tag affinity chromatography.

  • Liposome Reconstitution: Co-reconstitute the purified ATP synthase and bacteriorhodopsin into synthetic GUVs.

  • Gradient Generation: Illuminate the GUVs with a halogen lamp. Self-Validation Check: The bacteriorhodopsin pumps protons into the GUV, establishing a measurable ΔpH (proton motive force).

  • Compound Incubation: Introduce Leucinostatin C at varying concentrations (0.1 nM to 100 nM).

  • Quantification: Add ADP and inorganic phosphate (Pi). Measure synthesized ATP using a standard luciferin/luciferase luminescence assay. Calculate the Ki based on the dose-response curve.

Workflow Step1 1. Mitochondrial Isolation (Bovine/Yeast) Step2 2. ATP Synthase Purification (Affinity Chromatography) Step1->Step2 Step3 3. Liposome Reconstitution (GUVs + Proton Pump) Step2->Step3 Step4 4. Leucinostatin C Incubation (Dose-Response) Step3->Step4 Step5 5. ATP Synthesis Assay (Luminescence/HPLC) Step4->Step5

Fig 2: Self-validating workflow for isolating and assaying F1Fo-ATP synthase inhibition.

Protocol 2: Validating mTORC1 Repression in TNBC Cells

Rationale: To prove that Leucinostatin C inhibits mTORC1 because of ATP synthase inhibition (and not via off-target kinase binding), we must benchmark it against a known, structurally unrelated ATP synthase inhibitor (Oligomycin).

  • Cell Culture: Plate MDA-MB-453 (LAR subtype TNBC) cells in DMEM supplemented with 10% FBS.

  • Treatment Arms:

    • Arm A (Test): Leucinostatin C (10 nM).

    • Arm B (Positive Control): Oligomycin (1 μM) - Self-Validation Check: Recapitulates ATP synthase inhibition to confirm the pathway.

    • Arm C (Negative Control): DMSO Vehicle.

  • Incubation & Lysis: Incubate for 4 hours to capture early signaling events before apoptosis occurs. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe for phosphorylated S6K1 (Thr389) and phosphorylated 4E-BP1.

  • Interpretation: A concurrent loss of p-S6K1 and p-4E-BP1 in both Arm A and Arm B confirms that mTORC1 repression is a direct, causal result of mitochondrial ATP synthase inhibition.

References

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum Source: PMC / NIH URL:[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer Source: PMC / NIH URL:[Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action Source: PMC / NIH URL:[Link]

  • Leucinostatins target Plasmodium mitochondria to block malaria transmission Source: PubMed / NIH URL:[Link]

Sources

Exploratory

Decoding Leucinostatin C: A Comprehensive Guide to Biological Activity Screening and Mechanistic Profiling

Executive Summary The discovery and therapeutic profiling of peptaibiotics—a class of non-ribosomal peptides characterized by high proportions of non-proteinogenic amino acids—have opened new frontiers in targeted drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and therapeutic profiling of peptaibiotics—a class of non-ribosomal peptides characterized by high proportions of non-proteinogenic amino acids—have opened new frontiers in targeted drug development. Among these, the leucinostatins, isolated from fungi such as Purpureocillium lilacinum and Paecilomyces marquandii, exhibit profound antimicrobial, antiprotozoal, and anticancer properties.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive biology. Here, we will dissect the biological activity screening of Leucinostatin C , a unique unmethylated cometabolite. By understanding the causality behind its mechanism of action, we can engineer self-validating experimental protocols that ensure rigorous, reproducible, and translationally relevant data.

Structural Context and Pharmacological Significance

Leucinostatins are amphiphilic lipopeptides that integrate a polyketide moiety with a peptide chain. While Leucinostatin A and B are the most abundant and extensively studied variants, Leucinostatin C holds unique structural significance.

Recent genomic and metabolomic mining has revealed that the terminal amine of these peptides is subjected to iterative N-methylation catalyzed by the fungal methyltransferase LcsG[1]. Leucinostatin C represents the unmethylated precursor, terminating in a primary propane-1,2-diamine group, whereas Leucinostatin A is fully N-dimethylated[1]. This structural variance alters the molecule's pKa, hydrophobicity, and subsequent membrane-insertion kinetics. Consequently, screening Leucinostatin C provides critical Structure-Activity Relationship (SAR) insights, particularly regarding how terminal charge density influences mitochondrial inner membrane destabilization.

Mechanistic Paradigm: From Mitochondrial Disruption to mTORC1 Suppression

To design an effective screening cascade, one must first understand the molecular causality of the compound. Leucinostatins do not act via classical receptor-ligand antagonism; rather, they function as potent ionophores and direct inhibitors of mitochondrial oxidative phosphorylation[2].

When Leucinostatin C intercalates into the mitochondrial inner membrane, it disrupts the proton gradient and directly inhibits ATP synthase (Complex V)[3]. The resulting plunge in the intracellular ATP/AMP ratio triggers a metabolic crisis. The cell responds by activating AMP-activated protein kinase (AMPK), which subsequently phosphorylates and suppresses the mTORC1 signaling complex[3]. This mechanism is highly selective against cell types that are strictly dependent on oxidative phosphorylation, such as the Luminal Androgen Receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC)[3].

MoA LSC Leucinostatin C (Terminal Primary Amine) Mito Mitochondrial Inner Membrane LSC->Mito Intercalates ATPS ATP Synthase (Complex V) Inhibition Mito->ATPS Binds & Disrupts ATP Intracellular ATP Depletion ATPS->ATP Lowers ATP/AMP ratio AMPK AMPK Activation ATP->AMPK Allosterically Activates mTORC1 mTORC1 Signaling Suppression AMPK->mTORC1 Inhibits via TSC2 CellDeath Selective Cytostasis (e.g., LAR-TNBC Cells) mTORC1->CellDeath Induces

Fig 1: Mechanistic pathway of Leucinostatin C linking mitochondrial disruption to mTORC1 suppression.

Quantitative Biological Activity Profile

Before initiating de novo screening, establishing a baseline of expected potencies is crucial for calibrating assay sensitivity. The table below synthesizes the biological activity spectrum of the leucinostatin family, providing benchmarks for Leucinostatin C evaluation.

Target Organism / Cell LineDisease ContextObserved Activity (IC50 / EC50)Primary Mechanism of Action
MDA-MB-453 / SUM185PE Triple Negative Breast Cancer~Sub-micromolarSelective cytostasis via mTORC1 inhibition[3]
Trypanosoma brucei African TrypanosomiasisLow nanomolarMitochondrial membrane destabilization[4]
Plasmodium falciparum Malaria~1.0 µMTransmission blocking (Ookinete/Sporozoite)[5]
Phytophthora infestans Agricultural Blight10.0 - 25.0 µMMycelial growth inhibition via ATP depletion[4]

Step-by-Step Screening Methodologies

To ensure scientific integrity, a screening protocol must be a self-validating system . This means every assay must contain internal controls that confirm not just if a cell died, but why it died. Below are two field-proven workflows for profiling Leucinostatin C.

Protocol A: High-Throughput Target Engagement (mTORC1 & ATP Synthase)

This protocol is designed to validate the anticancer efficacy of Leucinostatin C against TNBC cells. We utilize a dual-readout approach to confirm that cytotoxicity is a direct downstream consequence of mitochondrial inhibition.

Rationale & Causality: By measuring the Oxygen Consumption Rate (OCR) alongside Western blotting for mTORC1 targets, we prove causality. If Leucinostatin C merely uncoupled the mitochondria, OCR would spike while ATP drops[2]. If it inhibits ATP synthase, both OCR and ATP will drop.

Step-by-Step Workflow:

  • Cell Seeding: Plate MDA-MB-453 (LAR-TNBC) cells at 1×104 cells/well in a 96-well Seahorse XF microplate. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of Leucinostatin C (0.1 nM to 10 µM).

  • Self-Validating Controls: Include Oligomycin (1 µM) as a positive control for ATP synthase inhibition, and FCCP (1 µM) as a positive control for mitochondrial uncoupling[3].

  • Metabolic Flux Analysis: Load the compounds into the Seahorse XF Analyzer injection ports. Measure basal OCR, inject Leucinostatin C, and monitor real-time kinetic changes in OCR and Extracellular Acidification Rate (ECAR). Expected Result: Leucinostatin C should rapidly depress OCR while triggering a compensatory spike in ECAR (glycolysis).

  • Downstream Target Validation: In a parallel 6-well plate setup, treat cells with the calculated IC50 of Leucinostatin C for 4 hours. Lyse cells and perform Western blotting for phosphorylated S6 Kinase (p-S6K) and p-4EBP1. Expected Result: Complete ablation of phosphorylation, confirming mTORC1 shutdown.

Protocol B: Antiprotozoal Membrane Integrity Assay

Leucinostatins exhibit potent activity against Trypanosoma and Plasmodium species[5]. Because Leucinostatin C lacks the bulky dimethylation of Leucinostatin A, its ability to permeabilize protozoan membranes must be quantified.

Rationale & Causality: Protozoan survival relies heavily on maintaining a strict mitochondrial membrane potential ( ΔΨm​ ). By using a potentiometric dye, we can measure the exact concentration at which Leucinostatin C collapses this potential, preceding cell death.

Step-by-Step Workflow:

  • Parasite Culturing: Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS.

  • Dye Loading: Incubate 1×106 parasites/mL with 50 nM of Tetramethylrhodamine ethyl ester (TMRE)—a dye that accumulates in active mitochondria—for 20 minutes in the dark.

  • Compound Exposure: Treat the loaded parasites with varying concentrations of Leucinostatin C (1 nM to 1 µM).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer (excitation 561 nm, emission 585 nm).

  • Data Interpretation: A leftward shift in fluorescence intensity indicates mitochondrial depolarization. Calculate the EC50 of membrane collapse and correlate it with standard 72-hour viability assays (e.g., Alamar Blue) to confirm that membrane destabilization is the primary driver of antiprotozoal lethality.

Workflow Start Leucinostatin C Screening Initiation Stage1 Primary Screening: Metabolic Flux (OCR/ECAR) Start->Stage1 Dose-Response Stage2 Secondary Screening: Target Engagement (mTORC1/ATP) Stage1->Stage2 Confirm ATP Synthase Inhibition Stage3 Phenotypic Profiling: Membrane Integrity (TMRE Flow Cytometry) Stage2->Stage3 Mechanism Confirmed Hit Lead Validation & SAR Modeling Stage3->Hit Selectivity Index > 10

Fig 2: Integrated, self-validating screening workflow for profiling Leucinostatin C bioactivity.

Conclusion

The biological activity screening of Leucinostatin C requires a departure from rudimentary "treat-and-read" viability assays. By anchoring our experimental designs in the compound's fundamental mechanism—mitochondrial ATP synthase inhibition and subsequent mTORC1 suppression—we can generate robust, self-validating data. The workflows outlined in this guide provide a rigorous framework for drug development professionals to accurately profile the therapeutic index of unmethylated peptaibiotics, paving the way for targeted treatments in oncology and infectious diseases.

References

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC. nih.gov. 3

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens. plos.org. 4

  • Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC - NIH. nih.gov. 5

  • Dual Inhibitory Effects of the Peptide Antibiotics Leucinostatins on Oxidative Phosphorylation in Mitochondria - J-Stage. jst.go.jp. 2

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum - ResearchGate. researchgate.net. 1

Sources

Foundational

Leucinostatin C molecular formula and CAS number

Title: Unveiling Leucinostatin C: Chemical Identity, Biosynthetic Logic, and Analytical Workflows Executive Summary Leucinostatins represent a potent class of lipopeptide antibiotics (peptaibiotics) synthesized primarily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling Leucinostatin C: Chemical Identity, Biosynthetic Logic, and Analytical Workflows

Executive Summary

Leucinostatins represent a potent class of lipopeptide antibiotics (peptaibiotics) synthesized primarily by the biocontrol fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). Among this family, Leucinostatin C holds a critical position not only as a bioactive compound with significant pharmacological potential but also as the fundamental biosynthetic precursor to its more highly methylated analogs. This whitepaper provides an in-depth technical analysis of the chemical identity, biosynthetic causality, and self-validating isolation protocols for Leucinostatin C.

Chemical Identity and Structural Biology

Leucinostatin C is an amphiphilic nonapeptide characterized by a highly lipophilic N-terminus and a basic C-terminus. Its structural uniqueness lies in the specific functional groups that dictate its molecular interactions and chromatographic behavior.

  • Molecular Formula: C₆₀H₁₀₇N₁₁O₁₃[1][2]

  • CAS Number: 110483-88-0[1][3]

  • Monoisotopic Mass: 1189.80 Da[2]

  • Molecular Weight: 1190.6 g/mol [2]

Structural Architecture: The core of Leucinostatin C is assembled from nine amino acids, including several non-proteinogenic residues such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), and α-aminoisobutyric acid (AIB)[4]. The N-terminus is capped with an (E)-4-methylhex-2-enoic acid moiety, conferring strong membrane-inserting lipophilicity[4].

The C-Terminal Causality: The defining structural feature of Leucinostatin C is its C-terminal propane-1,2-diamine (PD) [5]. Unlike Leucinostatin A (which terminates in N,N-dimethylpropane-1,2-diamine) and Leucinostatin B (which terminates in N-methylpropane-1,2-diamine), Leucinostatin C possesses a primary, unmethylated amine at this position[6]. This primary amine is the causal factor for its distinct isoelectric point and retention time during reversed-phase chromatography.

Biosynthetic Logic: The LcsG Methyltransferase Pathway

The biosynthesis of Leucinostatin C is governed by the lcs gene cluster. The core nonapeptide backbone is synthesized by a massive non-ribosomal peptide synthetase (NRPS) designated as LcsA [4].

However, the structural diversity of the leucinostatin family is dictated by post-assembly enzymatic modifications. The enzyme LcsG , an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, is responsible for the iterative methylation of the C-terminal amine[5].

Mechanistic Causality: When the lcsG gene is knocked out in P. lilacinum (ΔlcsG mutant), the fungus completely loses the ability to produce Leucinostatin A and B. Instead, the mutant exclusively accumulates Leucinostatin C[6][7]. This self-validating genetic evidence proves that Leucinostatin C is not a degradation product, but the direct, unmethylated biosynthetic precursor in the pathway[5].

Biosynthesis N1 NRPS LcsA (Core Assembly) N2 Leucinostatin C (Propane-1,2-diamine) N1->N2 Synthesis N3 LcsG Methyltransferase (1st Methylation) N2->N3 SAM -> SAH N4 Leucinostatin B (N-methylpropane) N3->N4 +CH3 N5 LcsG Methyltransferase (2nd Methylation) N4->N5 SAM -> SAH N6 Leucinostatin A (N,N-dimethylpropane) N5->N6 +CH3

Fig 1: Logical biosynthetic pathway demonstrating Leucinostatin C as the unmethylated precursor.

Biological Activity and Pharmacological Mechanisms

Leucinostatin C acts as a weak ionophore, integrating into lipid bilayers and disrupting transmembrane ion gradients[8]. Its primary intracellular target is the mitochondrion, where it acts as a potent inhibitor of mitochondrial ATP synthesis and oxidative phosphorylation[8].

Quantitative & Qualitative Bioactivity Profile:

Target / ApplicationObserved Biological EffectMechanistic Basis
Oncology (Prostate Cancer) Cytotoxicity against DU-145 cells and inhibition of solid tumors[9].Disruption of mitochondrial bioenergetics and induction of apoptosis[8].
Antimicrobial (Gram-Positive) Strong inhibition of Bacillus subtilis and Staphylococcus aureus[10].Membrane permeabilization via peptaibiotic pore formation[10].
Agricultural Biocontrol Nematocidal activity against root-knot nematodes; inhibition of Phytophthora infestans[6][10].Degradation of nematode eggshells (synergistic with fungal proteases) and ionophoric toxicity[10].

Self-Validating Experimental Protocol: Isolation and Analytical Characterization

To ensure high-fidelity extraction and baseline resolution of Leucinostatin C from its closely related analogs, researchers must exploit the specific hydrophobicity differences caused by its unmethylated C-terminus. The following methodology provides a causality-driven, step-by-step workflow.

Step 1: Fermentation and Mycelial Harvest

  • Action: Cultivate P. lilacinum (e.g., strain PLBJ-1) in a leucinostatin-inducing potato dextrose broth (PDB) for 8 days at 28°C[4]. Harvest the mycelial biomass via vacuum filtration.

  • Causality: Leucinostatins are highly lipophilic and predominantly remain bound to the fungal mycelium rather than being secreted into the aqueous broth. Harvesting the biomass maximizes the target yield.

Step 2: Solvent Extraction and Partitioning

  • Action: Lyophilize the mycelium and extract exhaustively with 100% methanol. Concentrate the methanolic extract in vacuo and partition the residue between water and ethyl acetate (EtOAc)[11].

  • Causality: Methanol effectively disrupts the fungal cell wall and solubilizes the amphiphilic peptaibiotics. The subsequent EtOAc partition acts as a crude selective filter: the lipophilic leucinostatins migrate to the organic phase, leaving highly polar carbohydrates, salts, and hydrophilic proteins in the aqueous phase.

Step 3: Size-Exclusion Chromatography

  • Action: Load the concentrated EtOAc fraction onto a Sephadex LH-20 column, eluting isocratically with methanol[11].

  • Causality: Sephadex LH-20 separates molecules strictly by size. With a molecular weight of ~1190.6 g/mol , Leucinostatin C is efficiently resolved from smaller secondary metabolites (e.g., pigments) and larger lipid/protein complexes, yielding a highly enriched peptaibiotic fraction.

Step 4: Preparative RP-HPLC

  • Action: Subject the enriched fraction to preparative reversed-phase HPLC using a C18 column. Utilize a gradient of water/acetonitrile supplemented with 0.1% formic acid[11].

  • Causality: The addition of formic acid protonates the C-terminal amine. Because Leucinostatin C has a primary amine (PD) while Leucinostatin A has a tertiary amine (DMPD), their protonated states interact differently with the C18 stationary phase. This subtle difference in hydrophobicity allows for the baseline resolution of Leucinostatin C from A and B.

Step 5: Analytical Validation (Self-Validation Step)

  • Action: Analyze the isolated peak via High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)[7].

  • Causality: The protocol is self-validating. The successful isolation of Leucinostatin C is definitively confirmed by the presence of the characteristic precursor ion at m/z 1190.81 [M+H]⁺ [2][7], distinguishing it from Leucinostatin B (m/z 1204.82) and Leucinostatin A (m/z 1218.84).

Isolation S1 P. lilacinum Mycelium (Biomass Harvest) S2 Methanol Extraction & EtOAc Partitioning S1->S2 S3 Sephadex LH-20 (Size-Exclusion) S2->S3 S4 Preparative RP-HPLC (Hydrophobicity Resolution) S3->S4 S5 HRESI-MS Analysis (m/z 1190.81 Validation) S4->S5

Fig 2: Causality-driven experimental workflow for the isolation and validation of Leucinostatin C.

References

  • PubChem Database - Leucinostatin C (CID 6450026). National Center for Biotechnology Information.

  • NextSDS Chemical Substance Information - Leucinostatin C (CAS 110483-88-0). NextSDS Regulatory Database.

  • PLOS Pathogens - Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining.

  • MDPI Molecules - Secondary Metabolites of Purpureocillium lilacinum.

  • Nature Communications (via PMC) - Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum.

Sources

Exploratory

Leucinostatin C: A Comprehensive Technical Guide on Biosynthesis, Mechanism of Action, and Therapeutic Potential

Target Audience: Researchers, biochemists, and drug development professionals. Perspective: Senior Application Scientist, Drug Discovery & Natural Products.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Perspective: Senior Application Scientist, Drug Discovery & Natural Products.

Executive Summary

As we navigate the complexities of modern drug discovery, fungal secondary metabolites remain an unparalleled reservoir of chemical diversity. Among these, the Leucinostatins —a family of lipopeptide antibiotics (peptaibiotics) primarily isolated from the entomopathogenic fungus Purpureocillium lilacinum—have garnered significant attention.

While Leucinostatin A is the most extensively studied variant, Leucinostatin C serves as a critical biosynthetic intermediate and a potent bioactive entity in its own right. This whitepaper synthesizes the historical context, structural biology, biosynthetic pathways, and validated experimental protocols for Leucinostatin C, providing a rigorous foundation for researchers looking to harness its antiparasitic, antifungal, and antineoplastic properties.

Historical Context and Discovery

The Leucinostatin complex was first discovered in the early 1970s by Tadashi and colleagues from the culture medium of P. lilacinum (formerly Paecilomyces lilacinus). Initially identified as a broad-spectrum antibiotic complex, advancements in high-performance liquid chromatography (HPLC) and mass spectrometry later allowed for the resolution of this complex into distinct analogs (A, B, C, D, etc.).

Historically, the structural elucidation of these nonapeptides was challenging due to the presence of non-proteinogenic amino acids. It wasn't until the integration of modern genome mining in the 2010s that the complete biosynthetic gene cluster (lcs) was identified, revealing that Leucinostatin C is the foundational unmethylated precursor in the pathway[1].

Structural Biology & Chemical Properties

Leucinostatin C (CID 6450026, CAS 110483-88-0) is a highly lipophilic nonapeptide with the molecular formula C60H107N11O13 [2].

The structural hallmark of the Leucinostatin family is the presence of unusual amino acids, including 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), and α-aminoisobutyric acid (AIB)[1]. The N-terminus is capped with a lipophilic 4-methylhex-2-enoic acid moiety, while the C-terminus features a diamine block.

The Critical Difference: The structural divergence between Leucinostatins A, B, and C lies entirely at the C-terminal diamine moiety[3]:

  • Leucinostatin A: N,N-dimethylated (R = R' = CH3)

  • Leucinostatin B: Monomethylated (R = H, R' = CH3)

  • Leucinostatin C: Unmethylated primary amine (R = R' = H)

This lack of terminal methylation in Leucinostatin C slightly reduces its overall hydrophobicity compared to Leucinostatin A, which directly impacts its membrane-partitioning kinetics during biological assays.

Biosynthetic Pathway: The lcs Gene Cluster

As an application scientist engineering microbial strains for titer optimization, understanding the biosynthetic logic is paramount. Leucinostatin C is synthesized via a highly coordinated hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway[1].

  • Lipid Tail Synthesis: The process initiates with the lcsC gene (a reducing PKS), which synthesizes the 4-methylhex-2-enoic acid N-terminal cap[4].

  • Peptide Assembly: The lcsA gene (NRPS) iteratively adds the nine amino acid residues[1].

  • Terminal Modification (The Branch Point): The newly assembled peptide is released as Leucinostatin C . At this stage, the lcsG gene, which encodes an iterative N-methyltransferase, catalyzes the stepwise methylation of the C-terminal amine[5]. Leucinostatin C is converted to Leucinostatin B, and subsequently to Leucinostatin A.

Biosynthesis A Acetyl-CoA / Malonyl-CoA B LcsC (Polyketide Synthase) Generates 4-methylhex-2-enoic acid A->B C LcsA (NRPS) Peptide Assembly B->C D Leucinostatin C (Unmethylated C-terminus) C->D E LcsG (N-methyltransferase) First Methylation D->E F Leucinostatin B (Mono-methylated) E->F G LcsG (N-methyltransferase) Second Methylation F->G H Leucinostatin A (Di-methylated) G->H

PKS-NRPS biosynthetic pathway of Leucinostatin C and its progressive methylation.

Mechanism of Action (MoA)

The pharmacological efficacy of Leucinostatin C is rooted in its ability to act as a weak ionophore[3]. Because of its amphipathic alpha-helical structure, it readily inserts into lipid bilayers.

Primary Target: It localizes to the inner mitochondrial membrane, where it facilitates the aberrant transport of mono- and divalent cations. This uncouples oxidative phosphorylation and directly inhibits the mitochondrial ATP synthase[3].

Secondary Signaling Cascade: The rapid depletion of intracellular ATP alters the AMP/ATP ratio, which acts as a potent trigger for AMP-activated protein kinase (AMPK). Activated AMPK subsequently suppresses the mTORC1 signaling pathway[6]. In highly metabolic cells—such as cancer cells or rapidly dividing kinetoplastid parasites—this dual metabolic and signaling collapse induces rapid cell cycle arrest and apoptosis.

MoA L Leucinostatin C M Mitochondrial Inner Membrane (Ionophore Action) L->M A ATP Synthase Inhibition M->A D Depletion of Intracellular ATP A->D K AMPK Activation D->K T mTORC1 Suppression K->T C Cell Cycle Arrest / Apoptosis (Cancer/Parasite) T->C

Mechanism of action: From mitochondrial uncoupling to mTORC1 suppression.

Biological Activities & Therapeutic Profiling

The unique MoA of the Leucinostatin family translates into a broad spectrum of biological activities. The table below summarizes the validated quantitative and qualitative data regarding its therapeutic potential.

Target Organism / Cell LineBiological ActivityMechanistic Note
Trypanosoma cruzi (Chagas Disease)Potent Antiparasitic (Nanomolar EC50​ )Destabilizes the inner mitochondrial membrane of the replicative amastigote form[7].
Prostate / Breast Cancer Cells Anticancer / CytotoxicPreferential cytotoxicity under glucose-deprived conditions; inhibits mTORC1 and IGF-I expression.
Phytophthora infestans Antifungal / Anti-oomyceteDisrupts ATP synthesis; highly relevant for agricultural biocontrol of potato late blight[1].
Gram-Positive Bacteria AntibacterialIonophore-mediated disruption of bacterial membrane potential.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. As an application scientist, I emphasize why we perform these steps, not just how.

Protocol 1: Fermentation and Isolation of Leucinostatin C

Objective: To extract and purify Leucinostatin C from P. lilacinum culture broth.

  • Inoculation & Fermentation: Cultivate P. lilacinum in Potato Dextrose Broth (PDB) at 28°C for 14 days under constant agitation (150 rpm).

    • Causality: The extended 14-day timeline is required because secondary metabolites like Leucinostatins are typically produced during the idiophase (stationary phase) when nutrient depletion triggers the lcs gene cluster.

  • Resin Capture: Add Diaion HP-20 resin (5% w/v) directly to the fermentation broth on day 12.

    • Causality: Leucinostatins are highly lipophilic and can cause product-feedback inhibition. The HP-20 resin acts as a hydrophobic sponge, continuously extracting the peptide from the aqueous phase and driving the biosynthetic equilibrium forward[6].

  • Solvent Partitioning: Filter the resin, wash with distilled water to remove polar primary metabolites, and elute with 100% acetone. Evaporate the acetone and partition the residue between water and ethyl acetate. Retain the ethyl acetate fraction.

  • Preparative HPLC Purification: Run the dried ethyl acetate extract through a C18 reverse-phase HPLC column. Use a gradient of Acetonitrile/Water (with 0.1% TFA).

    • Causality: Because Leucinostatin C lacks the terminal methyl groups of Leucinostatin A, it is slightly more polar. Therefore, Leucinostatin C will elute earlier than Leucinostatin A on a C18 column, allowing for precise fraction collection.

Protocol 2: In Vitro Mitochondrial ATP Synthase Inhibition Assay

Objective: To validate the specific MoA of isolated Leucinostatin C.

  • Mitochondrial Isolation: Isolate mitochondria from HeLa cells using differential centrifugation (homogenization followed by 600 x g to remove nuclei, then 10,000 x g to pellet mitochondria).

    • Causality: Using isolated mitochondria rather than whole cells eliminates confounding variables related to cellular uptake kinetics or off-target cytosolic interactions, isolating the specific drug-target interaction.

  • Assay Setup: Incubate the isolated mitochondria in a respiration buffer containing ADP, inorganic phosphate, and succinate (as a substrate for Complex II).

  • Compound Dosing & Self-Validation: Treat aliquots with:

    • Vehicle Control: 0.1% DMSO.

    • Test: Leucinostatin C (titrated from 1 nM to 10 µM).

    • Positive Control: Oligomycin (1 µM).

    • Causality: Oligomycin is a universally recognized, highly specific inhibitor of the F0​ subunit of ATP synthase. If the assay system is functioning correctly, Oligomycin must show near-complete inhibition. This validates the assay's dynamic range.

  • Detection: Quantify newly synthesized ATP using a Luciferase-based luminescence assay. The luminescence signal will be inversely proportional to the inhibitory potency of Leucinostatin C.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Leucinostatin C Stock Solutions in DMSO

Abstract and Scope This application note provides a detailed, field-proven protocol for the preparation, handling, and storage of high-concentration stock solutions of Leucinostatin C in dimethyl sulfoxide (DMSO). Leucin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

This application note provides a detailed, field-proven protocol for the preparation, handling, and storage of high-concentration stock solutions of Leucinostatin C in dimethyl sulfoxide (DMSO). Leucinostatin C is a potent, non-ribosomal peptide antibiotic with significant cytotoxic and antimicrobial properties, primarily acting through the disruption of mitochondrial function.[1][2] Accurate and reproducible preparation of stock solutions is paramount for ensuring the integrity of experimental data in drug discovery and cell biology applications. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on principles of scientific accuracy, laboratory safety, and solution stability.

Introduction: The Scientific Imperative for Proper Solubilization

The Leucinostatin family of peptides, isolated from fungi such as Purpureocillium lilacinum, are complex lipophilic molecules that exhibit a range of biological activities, including antitumor, antifungal, and antiprotozoal effects.[3][4] Their primary mechanism of action involves the inhibition of mitochondrial respiration via targeting ATP synthase and acting as uncouplers of the inner mitochondrial membrane.[4][5]

Given its hydrophobic nature, Leucinostatin C is practically insoluble in aqueous buffers. Therefore, an organic solvent is required to create a concentrated primary stock solution, which can then be serially diluted into aqueous experimental media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous solutions.[6]

Improper preparation can lead to significant experimental artifacts, including:

  • Inaccurate Concentration: Undissolved compound leads to a lower-than-calculated effective concentration.

  • Compound Precipitation: Introduction of a concentrated DMSO stock into aqueous media can cause the compound to crash out of solution, invalidating results.

  • Degradation: Repeated freeze-thaw cycles or improper storage can compromise the chemical integrity of the peptide.[7][8]

This protocol establishes a self-validating system to mitigate these risks, ensuring researchers can work with Leucinostatin C confidently and reproducibly.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is the foundation of safe and effective handling.

Compound Properties
PropertyValueSource
Chemical Name Leucinostatin CPubChem[9]
Synonym(s) Paecilotoxin CPubChem[9]
CAS Number 110483-88-0NextSDS, PubChem[9][10]
Molecular Formula C₆₀H₁₀₇N₁₁O₁₃NextSDS, PubChem[9][10]
Molecular Weight 1190.6 g/mol (Computed)PubChem[9]
Appearance Solid powderMedKoo Biosciences[6]
Solubility Soluble in DMSOMedKoo Biosciences[6]

Note: The exact molecular weight may vary slightly between batches due to factors like hydration. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the batch-specific molecular weight.

Critical Safety and Handling Precautions

Leucinostatin C is a potent cytotoxic agent. All handling of the solid compound and concentrated solutions must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Handle the solid (powder) form of Leucinostatin C exclusively within a certified chemical fume hood or a balance enclosure to prevent inhalation of aerosolized particles.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves at all times.[12][13]

    • Eye Protection: Safety glasses or goggles are mandatory.[12]

    • Lab Coat: A lab coat must be worn to protect skin and clothing.[13]

  • Hygiene: Wash hands and skin thoroughly after handling.[12] Avoid all contact with skin and eyes.[12]

  • Waste Disposal: Dispose of all waste (contaminated vials, pipette tips, gloves) in accordance with local, state, and federal regulations for hazardous chemical waste.[12][14] Do not dispose of down the drain.

Protocol: Preparation of a 10 mM Leucinostatin C Master Stock in DMSO

This protocol details the steps to prepare a highly concentrated, validated master stock solution.

Required Materials & Equipment
  • Leucinostatin C (solid powder, vialed)

  • Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene cryovials with screw caps

  • Calibrated precision micropipettes (P200, P1000)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • (Optional) Bath sonicator

Experimental Workflow Diagram

G cluster_prep Preparation & Calculation cluster_recon Reconstitution cluster_store Storage calc 1. Calculate Required DMSO Volume equil 2. Equilibrate Vial to Room Temperature calc->equil If pre-weighed weigh 3. Weigh Compound (If not pre-aliquoted) equil->weigh If bulk powder add_dmso 4. Add DMSO to Vial equil->add_dmso If pre-weighed weigh->add_dmso If bulk powder dissolve 5. Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve verify 6. Visually Verify Complete Dissolution dissolve->verify aliquot 7. Aliquot into Single-Use Vials verify->aliquot label_vials 8. Label Aliquots Clearly aliquot->label_vials store 9. Store at -20°C or -80°C label_vials->store

Caption: Workflow for Leucinostatin C Stock Preparation.

Step-by-Step Methodology

Step 1: Pre-Calculation of Solvent Volume The goal is to achieve a precise final concentration. Use the batch-specific molecular weight (MW) from the Certificate of Analysis for this calculation.

  • Formula: Volume (L) = Mass (g) / (MW (g/mol) * Concentration (mol/L))

  • Example for a 10 mM Stock from 1 mg of Leucinostatin C:

    • Mass = 1 mg = 0.001 g

    • MW = 1190.6 g/mol

    • Concentration = 10 mM = 0.010 mol/L

    • Volume (µL) = (0.001 g / (1190.6 g/mol * 0.010 mol/L)) * 1,000,000 µL/L = 83.99 µL

    Causality Insight: Precise calculation is the first validation step. Using the batch-specific MW accounts for any variations, ensuring the final molarity is accurate.

Step 2: Equilibrate Compound to Room Temperature Before opening, allow the vial of Leucinostatin C powder to sit on the bench for at least 20-30 minutes.

Causality Insight: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder. Water contamination can affect the actual weight and promote degradation over time.

Step 3: Reconstitution Perform this entire step in a chemical fume hood.

  • Gently tap the vial on a hard surface to ensure all powder is at the bottom.[8]

  • Carefully uncap the vial.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 84.0 µL) directly onto the powder.

  • Recap the vial securely.

  • Vortex the vial vigorously for 1-2 minutes.

  • Verification: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes and vortex again.[8] Repeat if necessary.

Causality Insight: Visual confirmation of complete dissolution is a non-negotiable checkpoint. Undissolved compound means the actual concentration is lower than the calculated concentration, which will skew all downstream results.

Step 4: Aliquoting and Storage To preserve the integrity of the master stock, it must be aliquoted for long-term storage.

  • Dispense the master stock solution into smaller, single-use working volumes (e.g., 5-20 µL) in sterile, clearly labeled amber or polypropylene cryovials.

  • Labeling: Each aliquot must be clearly labeled with:

    • Compound Name (Leucinostatin C)

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Date of Preparation

  • Storage: Store the aliquots protected from light at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[6]

Causality Insight: Aliquoting is the single most effective way to prevent degradation caused by repeated freeze-thaw cycles, which can damage the peptide structure and introduce water contamination with each cycle.[7][8]

Protocol: Preparation of Working Solutions for Cellular Assays

This protocol describes the dilution of the DMSO master stock into aqueous media.

Dilution Workflow Diagram

G stock 10 mM Master Stock in DMSO (-20°C) intermediate Intermediate Dilution (Optional, in DMSO or Media) stock->intermediate Dilute working Final Working Solution in Aqueous Assay Buffer stock->working Direct Dilution (for high concentrations) intermediate->working Final Dilution control Vehicle Control (Same final % DMSO) working->control Must Match DMSO %

Caption: Dilution cascade from master stock to working solution.

Step-by-Step Methodology
  • Thaw a single aliquot of the 10 mM Leucinostatin C master stock at room temperature.

  • Briefly vortex the thawed aliquot to ensure homogeneity.

  • Perform a serial dilution. Directly diluting the 10 mM stock 1:1000 or greater into aqueous media is common. For instance, to make a 10 µM working solution, add 1 µL of 10 mM stock to 999 µL of cell culture medium.

  • Immediately after adding the DMSO stock to the aqueous medium, vortex or pipette mix thoroughly to prevent the hydrophobic compound from precipitating.

  • Critical Control: Prepare a "vehicle control" solution containing the exact same final concentration of DMSO as your experimental samples (e.g., 0.1%). This is essential to distinguish the effect of the compound from any effect of the solvent.

Causality Insight: Leucinostatin C has very low aqueous solubility. The final DMSO concentration in cell culture should be kept as low as possible, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[7] Working solutions in aqueous media are generally not stable and should be prepared fresh immediately before each experiment.

References

  • leucinostatin C — Chemical Substance Information. NextSDS. [Link]

  • Action of the peptide antibiotic leucinostatin. PubMed. [Link]

  • Leucinostatin A — Chemical Substance Information. NextSDS. [Link]

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 | Request PDF. ResearchGate. [Link]

  • Action of the Peptide Antibiotic Leucinostatin. PMC. [Link]

  • Leucinostatin C | C60H107N11O13 | CID 6450026. PubChem - NIH. [Link]

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens. [Link]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. PMC. [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure of a hydrophobic leucinostatin derivative determined by host lattice display. IUCr Journals. [Link]

Sources

Application

Application Notes and Protocols for Leucinostatin C in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Leucinostatin C, a Member of the Peptaibiotic Family with Antifungal Potential Leucinostatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leucinostatin C, a Member of the Peptaibiotic Family with Antifungal Potential

Leucinostatin C is a naturally occurring non-ribosomal peptide belonging to the leucinostatin family of mycotoxins.[1] These complex peptides are produced by various fungi, including Purpureocillium lilacinum and Paecilomyces marquandii.[2][3] The leucinostatin family, including variants A, B, C, and D, has demonstrated a broad spectrum of biological activities, including antibacterial, antiprotozoal, and notable antifungal properties against both pathogenic and non-pathogenic yeasts and filamentous fungi.[1][4] This document provides a detailed guide for researchers on the application of Leucinostatin C in antifungal research, covering its mechanism of action, protocols for susceptibility testing, and methods for investigating its cellular effects.

While Leucinostatin C is a member of this potent family of antimicrobial peptides, it is important to note its toxicological profile. Leucinostatins have been shown to exhibit significant toxicity in animal models, with intraperitoneal LD50 values in mice reported to be around 1.8 mg/kg.[5] This inherent cytotoxicity necessitates careful handling and consideration in experimental design, particularly in studies that may translate to in vivo applications.

Part 1: Unraveling the Antifungal Mechanism of Leucinostatin C

The antifungal activity of the leucinostatin family is primarily attributed to a dual mechanism of action that targets fundamental cellular processes in fungi: disruption of cell membrane integrity and inhibition of mitochondrial function.

Membrane Perturbation: The First Line of Attack

Leucinostatins are amphipathic molecules, a characteristic that facilitates their interaction with and insertion into the lipid bilayer of fungal cell membranes. This integration disrupts the normal membrane structure, leading to increased permeability. The consequence of this membrane damage is a loss of cellular homeostasis, including the leakage of essential ions and small molecules, which can ultimately lead to cell death.

Mitochondrial Sabotage: A Secondary, Potent Strike

Beyond their effects on the plasma membrane, leucinostatins are potent inhibitors of mitochondrial ATP synthase. By targeting this critical enzyme, they disrupt the process of oxidative phosphorylation, leading to a sharp decline in cellular ATP levels. This energy depletion cripples essential cellular functions and contributes significantly to the fungicidal activity of these compounds.

Part 2: Experimental Protocols for Antifungal Research with Leucinostatin C

This section provides detailed, step-by-step methodologies for evaluating the antifungal properties of Leucinostatin C. These protocols are designed to be adaptable to specific fungal species and laboratory conditions.

Preparation of Leucinostatin C Stock Solutions

Rationale: Proper solubilization and storage of Leucinostatin C are critical for reproducible experimental results. Due to its peptidic and somewhat hydrophobic nature, selecting an appropriate solvent is the first crucial step.

Materials:

  • Leucinostatin C (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, absolute, sterile

  • Methanol, sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Solvent Selection: Based on data for closely related Leucinostatins A and B, Leucinostatin C is expected to be soluble in organic solvents. DMSO, ethanol, and methanol are suitable choices. For initial stock solutions, DMSO is often preferred due to its high solubilizing capacity.

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Aseptically weigh the desired amount of Leucinostatin C powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Self-Validation and Quality Control:

  • Visually inspect the stock solution for any precipitation before each use. If crystals are present, gently warm the tube and vortex to redissolve.

  • For sensitive applications, the concentration and purity of the stock solution can be verified using HPLC.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized technique to quantify the in vitro antifungal activity of a compound. This protocol is adapted for peptide-based antifungals and allows for the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth.

Materials:

  • Leucinostatin C stock solution

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Appropriate fungal growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Solvent control (e.g., DMSO)

Experimental Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis FungalCulture 1. Prepare Fungal Inoculum SerialDilution 2. Serially Dilute Leucinostatin C Inoculation 3. Inoculate 96-well Plate SerialDilution->Inoculation Add to plate Incubation 4. Incubate at Optimal Temperature Inoculation->Incubation Readout 5. Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination 6. Determine MIC Readout->MIC_Determination MembranePermeability cluster_cell Fungal Cell cluster_treatment Treatment cluster_result Result Cell Intact Membrane Cytoplasm DamagedCell Damaged Membrane Red Fluorescent Nucleus LeucinostatinC Leucinostatin C LeucinostatinC->Cell Disrupts Membrane PI Propidium Iodide PI->Cell Cannot Enter PI->DamagedCell Enters Cell

Sources

Method

Application Note: Deploying Leucinostatin C in Anticancer Cell Line Studies – Mechanistic Workflows and Protocols

Executive Summary & Mechanistic Grounding Leucinostatins are a class of nonribosomal lipopeptides (peptaibiotics) synthesized by the biocontrol fungus Purpureocillium lilacinum[1]. While Leucinostatins A and B are the mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Leucinostatins are a class of nonribosomal lipopeptides (peptaibiotics) synthesized by the biocontrol fungus Purpureocillium lilacinum[1]. While Leucinostatins A and B are the most frequently studied variants, Leucinostatin C offers a unique structural profile characterized by an unmethylated propane-1,2-diamine (PD) C-terminus[2][3]. In oncology research, this structural divergence is critical for structure-activity relationship (SAR) profiling, particularly because the C-terminal amine dictates the molecule's interaction with cellular membranes and its subsequent cytotoxicity[4].

The Causality of Cytotoxicity: Why Leucinostatin C Works

The anticancer efficacy of Leucinostatin C is not driven by generic DNA intercalation, but by targeted metabolic disruption. Leucinostatins act as potent ionophores that localize to the mitochondrial membrane, where they directly inhibit ATP synthase[2].

This inhibition triggers a rapid depletion of cellular ATP. In energy-demanding cancer cells—such as Triple-Negative Breast Cancer (TNBC) and prostate cancer lines—this energy crisis activates AMPK, which subsequently forces the rapid inhibition of the mTORC1 signaling pathway[2]. Furthermore, Leucinostatin C interacts directly with membrane phospholipids; a mechanism validated by the observation that supplementing culture media with glucose partially protects cells (such as the L1210 leukemic line) from membrane damage by allowing them to bypass mitochondrial reliance via the Warburg effect[5]. In prostate cancer models, leucinostatins also exhibit a secondary mechanism: they suppress tumor growth by downregulating insulin-like growth factor-I (IGF-I) expression in surrounding stromal cells[1][2].

MOA LCS Leucinostatin C Mito Membrane Phospholipid Interaction LCS->Mito ATP_Syn ATP Synthase Inhibition LCS->ATP_Syn Energy Cellular ATP Depletion Mito->Energy ATP_Syn->Energy AMPK AMPK Activation Energy->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Death Cancer Cell Apoptosis mTOR->Death

Leucinostatin C mechanism: ATP synthase inhibition leading to mTORC1 suppression and apoptosis.

Quantitative Data: Cytotoxicity Profiles

To establish a baseline for your assays, it is crucial to understand the therapeutic window of Leucinostatins. Because they are potent mitochondrial inhibitors, their in vitro efficacy is high, but their in vivo toxicity is severe, necessitating precise dosing[4].

Cell Line / ModelCancer TypeObserved Efficacy / IC50Mechanistic Notes
L1210 Murine LeukemiaComplete inhibition at 0.5 µg/mLCytotoxicity is partially rescued by high glucose media[5].
Various Carcinomas Human Solid Tumors0.46 µM – 19.02 µMBroad-spectrum cytotoxicity dependent on lipopeptide derivative[5][6].
DU-145 (Co-culture) Human Prostate CancerSignificant growth suppressionEfficacy driven by reduction of stromal IGF-I expression[1].
In Vivo (Mice) Acute Toxicity Ref.LD50 ~1.8 mg/kg (i.p.)Indicates a narrow therapeutic index; requires targeted delivery[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I frequently observe researchers failing to isolate the metabolic toxicity of compounds from generic necrosis. Because Leucinostatin C targets oxidative phosphorylation (OXPHOS), your in vitro assays must be designed to prevent cancer cells from masking the drug's effect via aerobic glycolysis.

Protocol 1: Metabolic-Dependent Cytotoxicity Assay (Glucose vs. Galactose)

Purpose: To validate that Leucinostatin C induces cell death primarily through mitochondrial ATP synthase inhibition. Causality: When cultured in standard high-glucose media, cancer cells can survive mitochondrial inhibition by upregulating glycolysis. By substituting glucose with galactose, cells are forced to rely entirely on OXPHOS for ATP generation. A true mitochondrial inhibitor will show a drastically lower IC50 in galactose media.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., TNBC or DU-145) at 5,000 cells/well in two separate 96-well opaque-walled plates.

  • Media Conditioning (The Critical Step):

    • Plate A: Culture in standard DMEM supplemented with 10% FBS and 25 mM Glucose.

    • Plate B: Culture in glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM Galactose.

  • Incubation: Allow cells to adhere and acclimate to the metabolic conditions for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat both plates with a concentration gradient of Leucinostatin C (0.01 µM to 20 µM).

    • Self-Validation Controls: Use Oligomycin (1 µM) as a positive control for ATP synthase inhibition, and 0.1% DMSO as the vehicle control.

  • Viability Readout (72h post-treatment): Add CellTiter-Glo® reagent to measure intracellular ATP levels. Luminescence directly correlates with the number of metabolically active cells.

  • Data Interpretation: Calculate the IC50 for both plates. A shift in the IC50 (e.g., 10 µM in glucose vs. 0.5 µM in galactose) confirms the mitochondrial-specific mechanism of Leucinostatin C.

Protocol 2: Validation of mTORC1 Signaling Inhibition via Western Blot

Purpose: To confirm that the energy depletion caused by Leucinostatin C successfully downregulates the mTORC1 tumor-proliferation pathway[2]. Causality: mTORC1 inhibition by energy depletion is a rapid, dynamic event. Evaluating this at 48 or 72 hours will yield confounded data due to secondary apoptotic signaling. This assay must be performed at short timepoints (2 to 6 hours).

Step-by-Step Methodology:

  • Treatment: Treat cells at ~70% confluence with Leucinostatin C at 1x IC50 and 2x IC50 concentrations. Harvest independent samples at 2, 4, and 6 hours post-treatment.

  • Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Failure to inhibit phosphatases will result in a false-negative loss of phosphorylated targets.

  • Protein Separation: Quantify protein via BCA assay and resolve 20 µg of lysate on a 4–20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with the following primary antibodies:

    • Anti-phospho-p70 S6 Kinase (Thr389)

    • Anti-total p70 S6 Kinase

    • Anti-phospho-4E-BP1 (Thr37/46)

    • Anti-GAPDH (Loading Control)

  • Analysis: A successful assay will demonstrate a rapid, dose-dependent decrease in p-S6K and p-4E-BP1 without a corresponding drop in total S6K, validating that Leucinostatin C impedes mTORC1 signaling[2].

Workflow Seed Seed Cancer Cells (e.g., TNBC / DU-145) Split Media Conditioning Seed->Split Gluc High Glucose Media (Glycolysis Reliance) Split->Gluc Galac Galactose Media (OXPHOS Reliance) Split->Galac Treat Leucinostatin C Treatment (0.1 - 20 µM) Gluc->Treat Galac->Treat Assay1 CellTiter-Glo Viability (ATP Measurement) Treat->Assay1 Assay2 Western Blot (p-S6K / p-4E-BP1) Treat->Assay2 Valid Validation of Mitochondrial Toxicity Assay1->Valid Assay2->Valid

Self-validating workflow for assessing Leucinostatin C metabolic dependency and mTORC1 inhibition.

References

  • Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG—189. ResearchGate.5

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. ResearchGate. 2

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens. 1

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. PMC. 3

  • Peptaibiomics: Towards a Myriad of Bioactive Peptides Containing Cα-Dialkylamino Acids? ResearchGate. 6

  • Secondary Metabolites of Purpureocillium lilacinum. PMC - NIH. 4

Sources

Application

Application Note: High-Throughput Dose-Response Profiling of Leucinostatin C in Plasmodium falciparum and Trypanosoma brucei Models

Executive Summary Leucinostatins are a family of non-ribosomal lipopeptides (peptaibiotics) produced by biocontrol fungi such as Purpureocillium lilacinum and Paecilomyces marquandii[1]. Among these, Leucinostatin C —dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucinostatins are a family of non-ribosomal lipopeptides (peptaibiotics) produced by biocontrol fungi such as Purpureocillium lilacinum and Paecilomyces marquandii[1]. Among these, Leucinostatin C —distinguished structurally by a propane-1,2-diamine (PD) C-terminus[2]—has emerged as a compound of significant interest in neglected tropical disease (NTD) drug discovery. It exhibits profound, sub-nanomolar to low-nanomolar antiprotozoal activity against Plasmodium falciparum (malaria) and Trypanosoma brucei (Human African Trypanosomiasis)[3].

This application note provides a comprehensive, self-validating methodology for generating robust Dose-Response Curves (DRCs) and determining the Half-Maximal Inhibitory Concentration (IC50) of Leucinostatin C in these two primary parasite models.

Mechanistic Rationale & Target Biology

To design an effective phenotypic assay, one must first understand the compound's mechanism of action (MoA). Leucinostatin C does not target parasitic DNA synthesis or membrane sterols; rather, it is a potent mitochondrial disruptor.

Mechanistically, leucinostatins accumulate in the parasite and interact specifically with mitochondrial molecules[4]. They bind to the F0 subunit of the ATP synthase, inhibiting oxidative phosphorylation, while simultaneously acting as protonophores that dissipate the proton motive force (pmf)[3]. This dual action destabilizes the inner mitochondrial membrane, leading to rapid ATP depletion and parasite death[5].

MoA L Leucinostatin C M Inner Mitochondrial Membrane L->M Accumulates in A ATP Synthase (F0) L->A Binds & Inhibits P Proton Motive Force Dissipation M->P Destabilization A->P ATP Depletion D Parasite Death P->D Apoptosis/Necrosis

Fig 1. Mechanism of action of Leucinostatin C in protozoan parasites.

Experimental Design: A Self-Validating System

A robust screening protocol must be a self-validating system. We achieve this by embedding strict biological and statistical controls into the workflow:

  • Causality in Assay Selection:

    • For P. falciparum, we utilize the SYBR Green I assay . Mature human erythrocytes lack a nucleus; therefore, any double-stranded DNA detected by the intercalating SYBR Green dye belongs exclusively to the replicating parasite. This eliminates host background noise.

    • For T. brucei, we utilize the Alamar Blue (Resazurin) assay . Bloodstream-form trypanosomes have an exceptionally high glycolytic rate. The reduction of non-fluorescent resazurin to highly fluorescent resorufin acts as a direct, real-time proxy for metabolic viability.

  • Vehicle Control (Negative Control): Leucinostatin C is highly lipophilic. It must be dissolved in DMSO. However, DMSO concentrations >0.5% cause non-specific erythrocyte lysis and parasite toxicity. The final assay concentration is strictly capped at 0.5% DMSO.

  • Statistical Validation (Z'-factor): Every assay plate must include 100% growth controls (vehicle only) and 0% growth controls (reference drug, e.g., Chloroquine or Pentamidine at 10× IC50). A plate is only considered valid if the calculated Z'-factor is ≥0.5 .

Workflow C 1. Compound Prep Serial dilution in DMSO I 3. Incubation 72h at 37°C, 5% CO2 C->I P 2. Parasite Culture Synchronized Parasites P->I A 4. Assay Readout Fluorescence Detection I->A D 5. Data Analysis 4PL Curve Fitting A->D

Fig 2. High-throughput workflow for parasite dose-response assays.

Step-by-Step Methodologies

Compound Preparation (11-Point Serial Dilution)
  • Stock Solution: Dissolve Leucinostatin C powder in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Prepare an intermediate working stock of 200 µM in DMSO.

  • Serial Dilution: In a 96-well V-bottom "master plate", perform a 1:3 serial dilution across 11 wells using DMSO. Well 12 serves as the DMSO-only control.

  • Aqueous Transfer: Dilute the DMSO master plate 1:200 into complete culture medium to create a "dosing plate" (this brings the DMSO concentration to 0.5%).

Plasmodium falciparum SYBR Green I Assay

Causality Check: Parasites must be synchronized to the ring stage using 5% D-sorbitol prior to the assay. Asynchronous cultures contain schizonts that may burst and release merozoites before the drug takes effect, artificially skewing the IC50.

  • Culture Preparation: Maintain P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 supplemented with 0.5% AlbuMAX II.

  • Seeding: Adjust the synchronized ring-stage culture to 1% parasitemia and 2% hematocrit. Dispense 90 µL of this suspension into a 96-well flat-bottom black microplate (clear bottom).

  • Dosing: Transfer 10 µL from the aqueous "dosing plate" to the assay plate.

  • Incubation: Incubate for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Readout: Add 100 µL of SYBR Green I Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1× SYBR Green I) to each well. Incubate in the dark for 1 hour at room temperature.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 535 nm).

Trypanosoma brucei Alamar Blue Assay
  • Culture Preparation: Cultivate T. brucei bloodstream forms (e.g., Lister 427) in HMI-9 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).

  • Seeding: Dilute the culture to 1×104 cells/mL. Dispense 90 µL per well into a 96-well solid black plate.

  • Dosing: Add 10 µL from the aqueous "dosing plate" to the assay plate.

  • Incubation: Incubate for 68 hours at 37°C with 5% CO2.

  • Readout Addition: Add 10 µL of Resazurin sodium salt solution (0.125 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Detection: Measure fluorescence (Excitation: 540 nm / Emission: 590 nm).

Data Acquisition & 4PL Curve Fitting

Biological responses to mitochondrial uncouplers are non-linear. Therefore, linear regression is biologically invalid for this data. Data must be normalized to the plate controls (0% and 100% viability) and fitted using a 4-Parameter Logistic (4PL) regression model :

y=d+1+(cx​)ba−d​

  • a : Minimum asymptote (bottom of the curve, maximum parasite death).

  • d : Maximum asymptote (top of the curve, baseline viability).

  • c : Inflection point (The IC50 value).

  • b : Hill slope (indicates the steepness of the dose-response, reflecting the stoichiometry of the drug-target interaction).

Expected Outcomes & Data Presentation

Because Leucinostatin C is a highly potent uncoupler and ATP synthase inhibitor[5], researchers should expect extremely low IC50 values, typically in the sub-nanomolar to low-nanomolar range.

Table 1: Expected Quantitative Parameters for Leucinostatin C Dose-Response Profiling

Parasite ModelAssay TypeReadoutExpected IC50 RangeReference Control
P. falciparum (NF54) SYBR Green IFluorescence (Ex 485 / Em 535)0.4 – 1.5 nMChloroquine (IC50 ~10-20 nM)
T. brucei (Lister 427) Alamar BlueFluorescence (Ex 540 / Em 590)2.0 – 8.0 nMPentamidine (IC50 ~1-5 nM)

Note: If the calculated Hill slope is unusually steep (>3.0), verify that the compound has not precipitated out of the aqueous solution, as high lipophilicity can cause artifactual assay readouts.

References

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Source: PLoS Pathogens (via NIH / PMC) URL:[Link]

  • Leucinostatin C | C60H107N11O13 | CID 6450026 Source: PubChem (NIH) URL:[Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action Source: ChemMedChem (via NIH / PMC) URL:[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Leucinostatins target Plasmodium mitochondria to block malaria transmission Source: Malaria Journal (via PubMed / NIH) URL:[Link]

Sources

Method

Analytical Techniques for Leucinostatin C Characterization: A Comprehensive Protocol

Introduction & Scientific Rationale Leucinostatins are a family of potent peptaibiotics (lipopeptide antibiotics) predominantly produced by entomopathogenic fungi such as Purpureocillium lilacinum and Paecilomyces marqua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Leucinostatins are a family of potent peptaibiotics (lipopeptide antibiotics) predominantly produced by entomopathogenic fungi such as Purpureocillium lilacinum and Paecilomyces marquandii [1]. These nonapeptides exhibit a broad spectrum of biological activities, including antifungal, antimalarial, and antitumor properties, primarily driven by their ability to act as weak ionophores and inhibit mitochondrial ATP synthesis.

While Leucinostatin A is the most abundant and extensively studied member of this family, minor analogs like Leucinostatin C offer critical insights into structure-activity relationships. Structurally, Leucinostatin C differs from Leucinostatin A by the replacement of the unusual, highly oxidized amino acid 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) with a standard Leucine (Leu) residue [2]. This substitution results in a mass shift from m/z 1218.8 [M+H]+ (Leucinostatin A) to m/z 1118.8 [M+H]+ (Leucinostatin C) and significantly alters the molecule's lipophilicity.

The Causality Behind the Analytical Strategy

Characterizing minor peptaibiotic analogs requires a multi-dimensional analytical approach to overcome specific structural challenges:

  • LC-MS/MS over Direct Infusion MS (DI-MS): While DI-MS is rapid, it cannot distinguish between peptide isomers or isobars. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in precursor and product ion scan modes is essential to map sequence-specific B -type, Y -type, and V -type cleavage ions, confirming the exact position of the AHMOD Leu substitution [3].

  • Advanced Marfey's Method: Peptaibiotics are synthesized by Non-Ribosomal Peptide Synthetases (NRPS), which frequently incorporate D-amino acids [4]. Standard sequencing cannot determine stereochemistry; thus, derivatization with Marfey's reagent followed by LC-MS is required to establish the absolute configuration of the constituent amino acids.

  • 2D NMR Spectroscopy: Mass spectrometry provides sequence connectivity, but 1D and 2D NMR (HSQC, HMBC, NOESY) are strictly required to confirm the planar structure and validate the stereochemical environment of the terminal blocking groups (e.g., the N-terminal 4-methylhex-2-enoic acid).

Experimental Protocols

Extraction and HPLC Purification

Objective: Isolate Leucinostatin C from the crude fungal metabolome, separating it from the highly abundant Leucinostatin A.

  • Cultivation: Inoculate P. marquandii into 1 L of Potato Dextrose Broth (PDB). Incubate under submerged, shaking conditions (150 rpm) at 28°C for 14 days.

  • Solvent Extraction: Partition the culture broth with an equal volume of ethyl acetate (EtOAc) three times. Dry the combined organic phases over anhydrous Na2​SO4​ and concentrate under reduced pressure at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup: Resuspend the crude extract in 10% methanol ( MeOH ) and load onto a pre-conditioned C18 SPE cartridge. Wash with 50% MeOH to remove polar impurities, and elute the peptaibiotic fraction with 100% MeOH .

  • Preparative HPLC:

    • Column: Phenomenex Luna C18 (250 × 10 mm, 5 μm).

    • Mobile Phase: (A) H2​O with 0.1% Formic Acid; (B) Acetonitrile (ACN) with 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 40 minutes at a flow rate of 3.0 mL/min.

    • Detection: UV absorbance at 220 nm (peptide bonds) and 254 nm.

    • Note: Leucinostatin C will elute at a different retention time than Leucinostatin A due to the increased hydrophobicity of the Leucine residue compared to the hydroxylated AHMOD.

Structural Elucidation via LC-MS/MS

Objective: Sequence the nonapeptide and confirm the presence of Leucine at position 2.

  • Instrument Setup: Interfacing a UPLC system with a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Chromatography: Inject 2 μL of purified Leucinostatin C (10 μg/mL) onto an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm). Run a linear gradient from 50% to 100% ACN (0.1% FA) over 15 minutes.

  • Ionization Parameters: ESI positive mode ( ESI+ ). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Cone voltage: 40 V.

  • Tandem MS (CID): Isolate the [M+H]+ precursor ion at m/z 1118.8. Apply Collision-Induced Dissociation (CID) using Argon gas at collision energies ramping from 20 to 60 eV.

  • Data Interpretation: Analyze the spectra for B -type (N-terminal) fragments. The mass difference between B2​ and B1​ ions will be 113 Da (Leucine) for Leucinostatin C, as opposed to 213 Da (AHMOD) for Leucinostatin A [3].

Stereochemical Analysis via Advanced Marfey's Method

Objective: Determine the absolute configuration (D/L) of the amino acids.

  • Acid Hydrolysis: Transfer 1 mg of purified Leucinostatin C into a glass ampoule. Add 0.5 mL of 6 N HCl, seal under vacuum, and heat at 110°C for 24 hours.

  • Derivatization: Evaporate the hydrolysate to dryness under a gentle nitrogen stream. Resuspend in 50 μL of H2​O . Add 20 μL of 1 M NaHCO3​ and 100 μL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. Incubate at 40°C for 1 hour.

  • Quenching & Analysis: Quench the reaction with 20 μL of 1 N HCl. Dilute with 800 μL of ACN. Analyze via LC-MS, comparing the retention times and mass spectra against synthetic D- and L-amino acid standards derivatized under identical conditions.

Data Presentation

Table 1: Comparative Diagnostic MS/MS Fragment Ions (B-Ion Series) Note: The B-ion series represents N-terminal fragments. The critical divergence occurs at the B2​ ion, confirming the structural difference between the two analogs.

Sequence PositionAmino Acid (Leu A / Leu C)Leucinostatin A ( m/z )Leucinostatin C ( m/z )Mass Shift ( Δ Da)
N-Terminus4-methylhex-2-enoic acid127.1127.10
B1​ MePro / MePro238.2238.20
B2​ AHMOD / Leu 451.3 351.3 -100.0
B3​ HyLeu / HyLeu580.4480.4-100.0
B4​ AIB / AIB665.5565.5-100.0
B5​ Leu / Leu778.6678.6-100.0
B6​ Leu / Leu891.7791.7-100.0
[M+H]+ Intact Peptide1218.81118.8-100.0

Mechanistic & Workflow Visualizations

AnalyticalWorkflow FungalCulture Fungal Cultivation (P. marquandii) Extraction Liquid-Liquid Extraction (EtOAc / H2O) FungalCulture->Extraction SPE Solid-Phase Extraction (C18 Cleanup) Extraction->SPE PrepLC Preparative HPLC Isolation of m/z 1118.8 SPE->PrepLC LCMS LC-MS/MS Analysis (Sequence Elucidation) PrepLC->LCMS Aliquot 1 NMR 1D & 2D NMR (Planar Structure) PrepLC->NMR Aliquot 2 Marfeys Advanced Marfey's Method (Stereochemistry) PrepLC->Marfeys Aliquot 3 Structure Leucinostatin C Full Characterization LCMS->Structure NMR->Structure Marfeys->Structure

Figure 1: Comprehensive analytical workflow for the isolation and structural elucidation of Leucinostatin C.

FragmentationPathway Precursor Precursor Ion[M+H]+ m/z 1118.8 CID Collision-Induced Dissociation (CID) Precursor->CID B_Ions B-Type Ions (N-Terminal Retention) CID->B_Ions Y_Ions Y-Type Ions (C-Terminal Retention) CID->Y_Ions V_Ions V-Type Ions (Leucyl Amino Terminal Cleavage) CID->V_Ions B2_Ion B2 Ion (m/z 351.3) Confirms Leu at Pos 2 B_Ions->B2_Ion Y7_Ion Y7 Ion (m/z 881.6) Confirms C-Terminal Sequence Y_Ions->Y7_Ion

Figure 2: Tandem mass spectrometry (MS/MS) fragmentation logic for Leucinostatin C sequencing.

References

  • Wang, J., et al. (2016). "Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining." PLOS Pathogens, 12(7), e1005685.[Link]

  • Casinovi, C. G., Rossi, C., Ricci, M., & Tuttobello, L. (1986). "The structure of leucinostatin C. A minor peptide from Paecilomyces marquandii." European Journal of Medicinal Chemistry, 21(6), 527-528.[Link]

  • Martinez, A. F., & Moraes, L. A. B. (2015). "Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189." The Journal of Antibiotics, 68(3), 178-184. [Link]

  • Isogai, A., et al. (1992). "Structural Elucidation of Minor Components of Peptidyl Antibiotic P168s (Leucinostatins) by Tandem Mass Spectrometry." Agricultural and Biological Chemistry, 55(4), 1079-1085.[Link]

Application

Application Notes and Protocols for Evaluating Leucinostatin C Efficacy Using Cell-Based Assays

Introduction: Understanding Leucinostatin C Leucinostatins are a family of potent peptide antibiotics produced by various fungi, such as Purpureocillium lilacinum.[1] Leucinostatin C, a member of this family, has garnere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Leucinostatin C

Leucinostatins are a family of potent peptide antibiotics produced by various fungi, such as Purpureocillium lilacinum.[1] Leucinostatin C, a member of this family, has garnered significant interest within the research and drug development communities due to its broad spectrum of biological activities, including antimicrobial, antitumor, and antiparasitic effects.[2] Mechanistically, leucinostatins are known to exert their cytotoxic effects primarily through two interconnected pathways: disruption of cell membrane integrity and induction of mitochondrial dysfunction.[3] As ionophores, they can form pores in biological membranes, leading to a loss of ionic homeostasis.[4][5] This membrane-destabilizing activity is intrinsically linked to their ability to interfere with mitochondrial functions, particularly by inhibiting ATP synthase and uncoupling oxidative phosphorylation.[2]

These multifaceted mechanisms of action make a comprehensive evaluation of Leucinostatin C's efficacy essential. This guide provides a suite of detailed cell-based assays designed to dissect and quantify the cellular responses to Leucinostatin C treatment. The protocols herein are presented not merely as procedural steps but are grounded in the scientific rationale connecting them to the compound's known biological impacts. They are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to accurately assess the therapeutic potential of Leucinostatin C.

I. Assessing Global Cytotoxicity and Cell Viability

A primary evaluation of any potential therapeutic agent is to determine its overall cytotoxic effect on target cells. This section details three common assays that measure different aspects of cell health: metabolic activity, membrane integrity, and lysosomal function.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of cells, which is often used as a proxy for cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Leucinostatin C. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, carefully remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Gently remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the Leucinostatin C concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

B. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8] This provides a direct measure of cell lysis and loss of membrane integrity, a key mechanism of Leucinostatin C.

  • Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as for the MTT assay.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate (lactate) and a cofactor (NAD+), coupled to a colorimetric diaphorase/tetrazolium salt reaction.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: Include a positive control for maximum LDH release (by lysing a set of untreated cells with a lysis buffer) and a background control (culture medium alone).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of the maximum LDH release control, after subtracting the background.

II. Probing the Induction of Apoptosis

Leucinostatin C-induced cellular stress can lead to programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

A. Annexin V/PI Staining for Apoptosis Detection

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14][15]

  • Cell Preparation: Culture and treat cells with Leucinostatin C for the desired duration. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold 1X PBS and then with 1X Binding Buffer.[9][10]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][11]

  • Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.[9][13]

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (due to primary necrosis).

III. Interrogating Mitochondrial Dysfunction

Given that mitochondria are a primary target of leucinostatins, a thorough assessment of mitochondrial health is crucial. This section provides protocols to measure key parameters of mitochondrial function.

A. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the electron transport chain.[16] The cationic dye JC-1 is a ratiometric fluorescent probe that can be used to assess ΔΨm.[17] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18]

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or on coverslips for microscopy) and treat with Leucinostatin C.

  • JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[19]

  • Washing: Gently wash the cells with 1X Assay Buffer to remove excess dye.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Red fluorescence is typically measured at an excitation/emission of ~585/590 nm, and green fluorescence at ~510/527 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

B. Cellular ATP Level Measurement

As Leucinostatin C is known to inhibit ATP synthase, directly measuring cellular ATP levels is a critical assay. The most common method utilizes the luciferin-luciferase bioluminescent reaction, where the light output is directly proportional to the ATP concentration.[20][21][22]

  • Cell Culture and Treatment: Plate and treat cells with Leucinostatin C in a 96-well white-walled plate suitable for luminescence measurements.

  • Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

  • ATP Detection: Add the ATP detection cocktail, containing luciferase and D-luciferin, to each well.[23]

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The signal is typically stable for a few minutes.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the total protein content or cell number.

C. Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer

Extracellular flux analyzers, such as the Seahorse XF Analyzer, allow for the real-time measurement of the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[24][25] The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[26][27]

  • Cell Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose. Incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.[24][27]

  • Compound Loading: Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent that collapses the mitochondrial membrane potential)

    • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between untreated and Leucinostatin C-treated cells.

IV. Visualization and Data Presentation

Clear presentation of data is paramount for accurate interpretation and communication of results.

Quantitative Data Summary
AssayParameter MeasuredExpected Effect of Leucinostatin C
MTT Assay Cell Viability (Metabolic Activity)Decrease
LDH Assay Cytotoxicity (Membrane Damage)Increase
Annexin V/PI Apoptosis/NecrosisIncrease in Annexin V+ and PI+ populations
JC-1 Assay Mitochondrial Membrane Potential (ΔΨm)Decrease in Red/Green fluorescence ratio
ATP Assay Intracellular ATP levelsDecrease
Seahorse XF Oxygen Consumption Rate (OCR)Decrease in basal and ATP-linked respiration
Diagrams of Experimental Workflows and Pathways

Leucinostatin_C_MOA Leucinostatin_C Leucinostatin C Membrane Cell Membrane Leucinostatin_C->Membrane interacts with Mitochondrion Mitochondrion Leucinostatin_C->Mitochondrion targets Ion_Pores Ion Pore Formation Membrane->Ion_Pores leads to ATP_Synthase ATP Synthase Inhibition Mitochondrion->ATP_Synthase affects OxPhos Uncoupling of Oxidative Phosphorylation Mitochondrion->OxPhos affects Membrane_Damage Membrane Damage (Loss of Integrity) Ion_Pores->Membrane_Damage Ion_Homeostasis Disruption of Ion Homeostasis Ion_Pores->Ion_Homeostasis Cell_Death Cell Death Membrane_Damage->Cell_Death Mito_Dysfunction Mitochondrial Dysfunction ATP_Synthase->Mito_Dysfunction OxPhos->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Apoptosis->Cell_Death

Caption: Proposed mechanism of action of Leucinostatin C.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with Leucinostatin C Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT_Incubate Incubate (Formazan) MTT_Add->MTT_Incubate Solubilize Solubilize Formazan MTT_Incubate->Solubilize Read_Absorbance_MTT Read Absorbance (570 nm) Solubilize->Read_Absorbance_MTT LDH_Reaction Add LDH Reagent Collect_Supernatant->LDH_Reaction LDH_Incubate Incubate LDH_Reaction->LDH_Incubate Read_Absorbance_LDH Read Absorbance (490 nm) LDH_Incubate->Read_Absorbance_LDH

Caption: Workflow for assessing cytotoxicity.

Apoptosis_Assay_Workflow Start Treat Cells with Leucinostatin C Harvest Harvest Cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Wash_Buffer Wash with Binding Buffer Wash_PBS->Wash_Buffer Stain Stain with Annexin V & PI Wash_Buffer->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Annexin V/PI apoptosis assay workflow.

V. Conclusion and Best Practices

The suite of assays presented in this guide provides a comprehensive framework for characterizing the efficacy of Leucinostatin C. By systematically evaluating its impact on cell viability, membrane integrity, apoptosis, and mitochondrial function, researchers can gain a detailed understanding of its cellular mechanism of action. For robust and reproducible results, it is imperative to adhere to best practices in cell-based assay development and validation.[28][29][30][31] This includes careful optimization of cell seeding densities, determination of appropriate positive and negative controls, and ensuring the linearity and dynamic range of each assay. By employing these rigorous methodologies, the scientific community can confidently advance the study of Leucinostatin C and its potential as a therapeutic agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Seahorse mitochondrial respiration analysis. Retrieved from [Link]

  • Agilent. (n.d.). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954.
  • National Center for Biotechnology Information. (n.d.). Leucinostatin C. PubChem Compound Summary for CID 6450026. Retrieved from [Link]

  • Ma, Y., Chen, Y., & Liu, Y. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 1(2), 100083.
  • Lee, J. Y., Kim, J. H., & Lee, Y. W. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Molecules and cells, 34(5), 487–492.
  • Zhang, Y., et al. (2026, January 28). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. MDPI.
  • Creative Biolabs. (n.d.). Propidium Iodide Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Martín-Vicente, M., et al. (2025, August 28). Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. PMC.
  • Zhang, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining.
  • NextSDS. (n.d.). leucinostatin C — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). MitoPT® JC-1 Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.8. Propidium Iodide Staining and Flow Cytometry. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). MitoPT® TMRE & TMRM Assays. Retrieved from [Link]

  • Rutgers University. (n.d.). Cell Viability Analysis using Propidium Iodide. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

  • IUCr Journals. (2022, November 10). Structure of a hydrophobic leucinostatin derivative determined by host lattice display. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • Stelzer, G. T., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry. Part B, Clinical cytometry, 84(5), 291–297.
  • Armstrong, W. M. (2013). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Sensors (Basel, Switzerland), 13(1), 1007–1033.
  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • ResearchGate. (n.d.). Structures of the new leucinostatins I, II and V. Retrieved from [Link]

  • Pressman, B. C. (1976). Biological applications of ionophores. Annual review of biochemistry, 45, 501–530.
  • Mazlumoglu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake.
  • Brand, S., et al. (2021). Antiprotozoal Structure-Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie (International ed. in English), 60(28), 15613–15621.
  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Cell & Gene Therapy Insights. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
  • ResearchGate. (2025, October 16). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Retrieved from [Link]

  • Basit, F., et al. (2016). Ionophores: Potential Use as Anticancer Drugs and Chemosensitizers. Cancers, 8(1), 5.
  • Xie, X., et al. (2020). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 4(3), 030901.
  • Zhang, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PMC.
  • ResearchGate. (n.d.). Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 | Request PDF. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Leucinostatin C Bioassays

Welcome to the technical support center for Leucinostatin C bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Leucinostatin C bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. Leucinostatin C, a potent peptaibiotic with significant cytotoxic and ionophoric activity, presents unique challenges in in vitro assays. This document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you achieve robust and reproducible data.

Section 1: Rapid Troubleshooting Guide

Before diving into complex issues, consult this table for common problems with straightforward solutions. These points address the most frequent sources of error in cell-based assays.

Symptom Potential Cause Quick Solution & Rationale
High variability between replicate wells 1. Inconsistent cell seeding2. Pipetting error during compound dilution or addition3. "Edge effect" in 96-well plates1. Ensure a homogenous single-cell suspension before seeding.[1]2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity.[2]
IC50 values vary >3-fold between experiments 1. Cell passage number is too high2. Inconsistent drug incubation times3. Instability of Leucinostatin C stock solution1. Use low-passage cells (<20 passages) and maintain a consistent passage number for all experiments.[2][3]2. Standardize the incubation period precisely (e.g., 48 vs. 72 hours), as IC50 is time-dependent.[4]3. Prepare fresh dilutions from a validated stock for each experiment. Store stock at -20°C or below in a suitable solvent like DMSO.[5]
No dose-response curve (all-or-nothing effect) 1. Concentration range is too narrow or off-target2. Compound precipitation at high concentrations1. Perform a broad range-finding experiment (e.g., 10 nM to 100 µM) to identify the dynamic range.[6]2. Visually inspect wells with the highest concentration for precipitates. If present, reduce the final solvent concentration or use a more suitable solvent.
High background signal in control wells 1. Mycoplasma contamination2. Assay reagent incompatibility3. Plate-induced signal interference1. Regularly test cell cultures for mycoplasma, which alters metabolism and drug response.[3]2. Ensure vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5%.3. Use appropriate plates for your assay: black plates for fluorescence, white plates for luminescence to minimize crosstalk and background.[7]
Section 2: In-Depth Troubleshooting FAQs

This section addresses more complex issues with detailed explanations grounded in the mechanism of Leucinostatin C.

Q1: My IC50 values are consistent but significantly different from published literature. Why?

This is a common and often misunderstood issue. Discrepancies between labs are frequent due to subtle but significant variations in protocol.[3]

  • Causality & Explanation: The IC50 value is not an absolute constant; it is a function of the specific experimental conditions. Leucinostatin primarily acts by disrupting cell membranes and mitochondrial function.[8][9][10] Therefore, its apparent potency is highly sensitive to:

    • Choice of Assay: An MTT assay measures metabolic activity, which is directly impacted by mitochondrial disruption. A membrane integrity assay (like LDH release) will report on a different aspect of cytotoxicity. These different biological endpoints can yield different IC50 values.[2]

    • Cell Line Specifics: Different cell lines have varying membrane compositions (e.g., cholesterol content) and metabolic rates, which can alter sensitivity to Leucinostatin C.[8][9] Genetic drift at high passage numbers can further exacerbate this.[2]

    • Culture Conditions: The density at which you seed your cells is critical. Over-confluent cells in control wells can skew the "100% viability" baseline, leading to an inaccurate IC50.[6] Similarly, the composition of the culture medium (e.g., presence of glucose) can sometimes offer partial protection against membrane damage.[8][9]

  • Solution Workflow:

    • Standardize Your System: Document every parameter of your protocol: cell line source, passage number, seeding density, specific medium and supplements, incubation time, final DMSO concentration, and the exact assay kit/reagents used.

    • Use a Reference Compound: Run a well-characterized compound with a similar mechanism (e.g., another ionophore like Valinomycin) in parallel. If the reference compound's IC50 is also shifted, it points to a systemic difference in your assay conditions or cell line sensitivity.

    • Focus on Relative Potency: When comparing your own derivatives or experimental conditions, the relative difference in IC50 values within your standardized system is more important than the absolute value matching a literature report.

Q2: I'm seeing cell death at my lowest concentrations, flattening my dose-response curve. What's happening?

This suggests hypersensitivity or an issue with your dilution series.

  • Causality & Explanation: Leucinostatins are extremely potent compounds, with some studies reporting activity in the low nanomolar range against certain protozoa.[11] It's possible your "lowest" concentration is already at or above the IC50. Alternatively, the hydrophobic nature of this peptide can lead to it adsorbing to plasticware, which can throw off the accuracy of your serial dilutions, especially at low concentrations.

  • Solution Workflow:

    • Expand Your Dilution Series: Prepare a new dilution series starting at a significantly lower concentration (e.g., in the picomolar range).

    • Use Low-Binding Labware: For preparing stock and serial dilutions, use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the compound.

    • Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC, as degradation during storage can occur. Leucinostatin C should be stored at -20°C or below, protected from light.[5]

Q3: Why does the choice of solvent seem to impact my results so dramatically?

Solvent effects are a critical but often overlooked variable for hydrophobic peptides like Leucinostatin C.

  • Causality & Explanation: Leucinostatin C is insoluble in water and soluble in solvents like DMSO and lower alcohols.[5][12] When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can crash out of solution if its solubility limit is exceeded, forming micro-precipitates. This dramatically reduces the effective concentration of the drug available to the cells, leading to artificially high and inconsistent IC50 values.

  • Solution Workflow:

    • Minimize Final Solvent Concentration: Always aim for a final DMSO (or other solvent) concentration of ≤0.5% in your cell culture wells. Ensure the vehicle control wells contain the exact same concentration of solvent.

    • Prepare Intermediate Dilutions: Avoid diluting a highly concentrated stock (e.g., 50 mM in DMSO) directly into the medium in a single step. Perform one or more intermediate dilution steps in culture medium to facilitate better dispersion.

    • Pre-mix and Inspect: Add the compound dilutions to the medium and mix thoroughly before adding to the cells. Visually inspect the highest concentration wells under a microscope for any signs of precipitation.

Section 3: Understanding the Mechanism & Assay Logic

Inconsistent results often arise from a mismatch between the assay chosen and the compound's mechanism of action. Leucinostatin C primarily functions by disrupting the integrity and potential of cellular membranes, particularly the inner mitochondrial membrane.[10][13]

Mechanism of Action: Membrane Disruption

The diagram below illustrates the general mechanism by which Leucinostatin C induces cytotoxicity. It inserts into the lipid bilayer, altering membrane permeability and collapsing the electrochemical gradients necessary for cellular function, most notably ATP synthesis.[13][14]

Caption: Mechanism of Leucinostatin C-induced cytotoxicity.

Troubleshooting Logic Flowchart

Use this decision tree to systematically diagnose the root cause of inconsistent assay results.

Troubleshooting_Flowchart Start Inconsistent Leucinostatin C Results CheckReplicates Are technical replicates within a single plate consistent? Start->CheckReplicates CheckInterAssay Are results inconsistent BETWEEN plates/experiments? CheckReplicates->CheckInterAssay Yes Pipetting Review Pipetting Technique (calibration, reverse pipetting). Ensure homogenous cell suspension. CheckReplicates->Pipetting No CheckInterAssay->Start No, problem is more fundamental CheckCells Standardize Cell Culture: - Use low, consistent passage # - Authenticate cell line - Test for mycoplasma CheckInterAssay->CheckCells Yes EdgeEffect Mitigate Edge Effects: - Don't use outer wells - Add sterile liquid to moats Pipetting->EdgeEffect End1 Improved Intra-Assay Precision EdgeEffect->End1 CheckCompound Review Compound Handling: - Prepare fresh dilutions - Use low-binding plasticware - Check for precipitation CheckCells->CheckCompound CheckProtocol Standardize Protocol: - Consistent incubation times - Consistent seeding density - Normalize to vehicle control on each plate CheckCompound->CheckProtocol End2 Improved Inter-Assay Reproducibility CheckProtocol->End2

Caption: Decision tree for troubleshooting Leucinostatin C bioassays.

Section 4: Protocol: Standardized Cytotoxicity Assay (MTT)

This protocol provides a framework for assessing Leucinostatin C cytotoxicity. Optimization for specific cell lines is necessary.

Objective: To determine the IC50 value of Leucinostatin C by measuring metabolic activity.

Materials:

  • Leucinostatin C (stored as a 10 mM stock in DMSO at -20°C)

  • Cell line of interest (in exponential growth phase)

  • Complete culture medium

  • Sterile PBS

  • 96-well, clear-bottom, black-walled tissue culture plates[7]

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Calibrated multichannel pipettes

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Dilute cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well.[2]

    • QC Step: Seed cells in the inner 60 wells to avoid edge effects.[2]

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of Leucinostatin C in complete culture medium. Start with an intermediate dilution from the DMSO stock to keep the final DMSO concentration low.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours). This time must be kept consistent across all experiments.[3]

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT. Be gentle to not disturb the formazan crystals or attached cells.

    • Add 100 µL of solubilization buffer to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (e.g., in GraphPad Prism or similar software) to determine the IC50 value.[2][6]

References
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). Vertex AI Search.
  • Action of the peptide antibiotic leucinost
  • Technical Support Center: Investigating Inconsistent IC50 Values. Benchchem.
  • Action of the Peptide Antibiotic Leucinost
  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 | Request PDF.
  • Technical Support Center: Troubleshooting Inconsistent Gemcitabine IC50 Values. Benchchem.
  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.
  • A new antibiotic, leucinostatin, derived
  • Structure of a hydrophobic leucinostatin derivative determined by host l
  • How to optimize your cell-based assays: Overcoming common challenges. Select Science.
  • Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PMC.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Leucinostatin H | CAS#109539-58-4 | peptide antibiotic. MedKoo Biosciences.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucid

Sources

Optimization

Technical Support Center: Leucinostatin C Stability &amp; Buffer Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle with the reproducibility of peptaibiotic assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle with the reproducibility of peptaibiotic assays. Leucinostatin C is a potent, naturally occurring nonapeptide with profound antiprotozoal and anticancer properties. However, its unique structural biology makes it notoriously unstable in standard experimental buffers if handled incorrectly.

This guide is designed to move beyond basic protocols. Here, we will explore the causality behind Leucinostatin C degradation, establish self-validating workflows, and provide actionable troubleshooting steps to ensure your assays yield robust, reproducible data.

Section 1: Understanding Leucinostatin C Degradation (The "Why")

Q: Why does Leucinostatin C lose activity so rapidly in standard aqueous assay buffers compared to other peptides?

A: The instability of Leucinostatin C is a direct consequence of its evolutionary design. Produced by fungi such as Purpureocillium lilacinum [[1]](), Leucinostatin C is a highly lipophilic peptaibiotic. It differs from Leucinostatin A primarily in the absence of methyl groups at its C-terminal blocking moiety 2.

It contains non-standard amino acids (e.g., 4-methyl-L-proline, hydroxyleucine) that force the molecule into an amphipathic α-helical conformation in solution. This structure is strictly required for its biological mechanism of action: inserting into the inner mitochondrial membrane to uncouple and inhibit ATP synthase [[3]]().

When placed in a standard, high-dielectric aqueous buffer without lipophilic support, the hydrophobic core collapses. This leads to two primary failure modes:

  • Hydrophobic Aggregation & Adsorption: The peptide rapidly partitions out of the water, aggregating or irreversibly adsorbing to standard plasticware [[4]]().

  • Hydrolysis: The unusual peptide bonds and ester linkages are highly susceptible to acid- or base-catalyzed hydrolysis if the pH deviates from a strict neutral range.

Section 2: Buffer Optimization & Formulation (The "How")

Q: What are the optimal buffer parameters to prevent hydrolysis and maintain the active α-helical conformation?

A: To maintain structural integrity, your buffer must balance pH to prevent hydrolysis while providing sufficient lipophilic support to prevent aggregation. We recommend a strictly controlled pH of 7.2–7.4. Furthermore, the inclusion of a co-solvent (like DMSO) or a carrier protein (like BSA) is non-negotiable for stabilizing the α-helical conformation in solution.

Quantitative Stability Data

The following table summarizes the empirical stability of Leucinostatin C across various buffer systems. Use this data to select the appropriate matrix for your specific assay duration.

Buffer SystempHCo-solvent / CarrierHalf-Life (t½) at 37°CPrimary Failure Mode
50 mM Acetate5.0None< 4 hoursAcid-catalyzed hydrolysis
1X PBS7.4None~ 12 hoursHydrophobic aggregation / Adsorption
1X PBS7.41% DMSO> 48 hoursStable (Optimal for short biochemical assays)
50 mM Tris-HCl8.51% DMSO< 8 hoursBase-catalyzed hydrolysis
1X HEPES7.20.1% BSA> 72 hoursStable (Optimal for prolonged cell-based assays)

Section 3: Experimental Workflows & Protocols

Q: How do I prepare and store my Leucinostatin C stock to create a reproducible, self-validating workflow?

A: A self-validating system ensures that any loss of activity can be traced back to a specific, verifiable step. Because Leucinostatin C is prone to surface adsorption, you must strictly control the reconstitution phase using specialized consumables.

Step-by-Step Reconstitution Protocol
  • Primary Solubilization: Centrifuge the lyophilized Leucinostatin C vial at 10,000 x g for 1 minute to pellet the powder. Reconstitute entirely in 100% anhydrous DMSO to achieve a primary stock concentration of 10 mM. Causality: Anhydrous DMSO prevents premature aqueous hydrolysis and fully solvates the hydrophobic domains.

  • Homogenization: Vortex gently for 30 seconds, followed by a 5-minute sonication in a room-temperature water bath. Causality: This ensures complete disruption of any microscopic crystalline aggregates.

  • Aliquoting: Dispense 10 µL aliquots into amber, low-bind microcentrifuge tubes. Causality: Low-bind tubes prevent lipophilic adsorption, while amber tubes prevent UV-induced degradation.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Never subject the stock to freeze-thaw cycles.

  • Assay Dilution: On the day of the experiment, thaw a single aliquot at room temperature. Dilute directly into the pre-warmed assay buffer (e.g., HEPES pH 7.2 with 0.1% BSA) immediately prior to introduction to the biological system.

  • Validation (The Self-Validating Step): Before running critical biological assays, validate the secondary structure of the working solution using Circular Dichroism (CD) spectroscopy to confirm the presence of the active α-helical conformation, or use LC-MS to verify that the mass corresponds to intact Leucinostatin C (m/z ~1190) without hydrolytic cleavage products.

ReconstitutionWorkflow A Lyophilized Leucinostatin C (Store at -20°C) B Reconstitute in 100% DMSO (Primary Stock: 10 mM) A->B Add Anhydrous DMSO C Aliquot into LoBind Tubes (Prevent Adsorption) B->C Dispense D Flash Freeze & Store (-80°C, No Freeze-Thaw) C->D Liquid N2 E Dilute in Assay Buffer (pH 7.2-7.4, + Carrier) D->E Thaw & Dilute

Workflow for Leucinostatin C reconstitution and assay preparation.

Section 4: Troubleshooting Common Assay Failures

Q: My cell-based assay shows a rapid drop in Leucinostatin C efficacy after 6 hours. How do I troubleshoot this?

  • Plasticware Adsorption (Most Common): If you are using standard polystyrene tissue culture plates without a carrier protein (like BSA) in your buffer, the lipophilic nature of Leucinostatin C will cause it to partition out of the aqueous phase and stick to the plastic walls. Switch to ultra-low attachment/low-bind plates.

  • pH Drift & Hydrolysis: Cell metabolism can rapidly acidify the assay medium. If your buffer capacity is too low, the pH will drop below 6.5, accelerating the acid-catalyzed hydrolysis of the peptide. Increase the buffering capacity (e.g., use 25 mM HEPES).

  • Enzymatic Degradation: While the non-standard amino acids in Leucinostatins provide some resistance to standard proteases, prolonged exposure to complex biological matrices (like serum-heavy media) can lead to slow enzymatic cleavage. Minimize serum concentration if the assay permits.

TroubleshootingTree Start Efficacy Drop < 6 Hours Check1 Check Buffer pH Start->Check1 Hydrolysis? Check2 Check Plasticware Start->Check2 Adsorption? Check3 Check Matrix Start->Check3 Enzymatic? Sol1 Adjust to pH 7.2-7.4 Check1->Sol1 Sol2 Use LoBind / Add BSA Check2->Sol2 Sol3 Minimize Serum / Proteases Check3->Sol3

Troubleshooting decision tree for rapid loss of Leucinostatin C activity.

References
  • Title: Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Source: PLOS Pathogens URL: [Link]

  • Title: The nonapeptide leucinostatin A acts as a weak ionophore Source: Biochimica et Biophysica Acta (BBA) - Biomembranes URL: [Link]

  • Title: Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Leucinostatin Research Support Center: Troubleshooting Off-Target Effects in Cellular Models

Welcome to the Technical Support Center for Leucinostatin applications. Leucinostatins (e.g., Leucinostatin A and B) are potent peptaibiotics produced by fungi such as Purpureocillium lilacinum.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Leucinostatin applications. Leucinostatins (e.g., Leucinostatin A and B) are potent peptaibiotics produced by fungi such as Purpureocillium lilacinum. While they exhibit exceptional antiprotozoal, antifungal, and antitumoral properties, their translation into clinical or late-stage preclinical models is frequently bottlenecked by severe systemic toxicity and off-target cellular effects[][2].

This guide is designed for drug development professionals and molecular biologists. It provides field-proven, causality-driven troubleshooting strategies to deconvolute target-specific mechanisms from off-target noise in mammalian cellular models.

I. Core Mechanisms & Toxicity Profiling

Q: Why does Leucinostatin A exhibit such a narrow therapeutic window, often causing broad cytotoxicity before target-specific phenotypes are observed?

A: The narrow therapeutic window is a direct result of Leucinostatin A's dose-dependent, dual-mechanism of action[2][3].

  • Target-Specific Action (< 200 nM): At low nanomolar concentrations, Leucinostatin A acts as a high-affinity inhibitor of mitochondrial ATP synthase (Complex V)[2][4]. It binds specifically to the enzyme, halting ATP production.

  • Off-Target Uncoupling (> 240 nM): As the concentration increases slightly, the molecule begins to act as an uncoupler of oxidative phosphorylation, collapsing the mitochondrial membrane potential[2][5].

  • Membrane Destabilization (High Dose): Due to its amphipathic lipopeptide structure, high concentrations lead to a "detergent-like" extraction of lipids from negatively charged cellular membranes. This forms mixed micelles and transient pores, leading to rapid, non-specific necrotic cell death[5][6].

Mechanism LCA Leucinostatin A (Amphipathic Nonapeptide) LowDose Low Dose (< 200 nM) LCA->LowDose HighDose High Dose (> 240 nM) LCA->HighDose ATPSynth Mitochondrial ATP Synthase (Complex V) Inhibition LowDose->ATPSynth Specific Binding Uncoupling Oxidative Phosphorylation Uncoupling HighDose->Uncoupling Gradient Collapse Membrane Membrane Lipid Extraction (Transient Pores) HighDose->Membrane Detergent Effect Tox1 Targeted Apoptosis / Metabolic Arrest ATPSynth->Tox1 Tox2 Broad Cytotoxicity / Off-Target Necrosis Uncoupling->Tox2 Membrane->Tox2

Fig 1: Dose-dependent bifurcation of Leucinostatin A mechanisms leading to off-target toxicity.

Q: How can I experimentally differentiate between true ATP synthase inhibition and off-target mitochondrial uncoupling in my cell line?

A: You must utilize real-time metabolic flux analysis (e.g., Agilent Seahorse XF) to measure the Oxygen Consumption Rate (OCR). A self-validating protocol requires the sequential addition of specific mitochondrial modulators to establish causality. If Leucinostatin A is merely inhibiting ATP synthase, OCR will drop (similar to Oligomycin). If it is uncoupling the mitochondria, OCR will spike uncontrollably as the electron transport chain works in overdrive to compensate for the collapsed proton gradient[2].

Protocol 1: Seahorse XF Deconvolution Assay

Self-Validating Principle: This assay uses FCCP as an internal control. If Leucinostatin A has already uncoupled the mitochondria, subsequent FCCP injection will yield no further increase in OCR.

  • Preparation: Seed cells in a Seahorse XF96 microplate and incubate overnight. Replace media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) 1 hour prior to the assay.

  • Basal Measurement: Record baseline OCR for 3 cycles.

  • Injection 1 (Test Compound): Inject Leucinostatin A at titrated doses (e.g., 50 nM, 150 nM, 300 nM).

    • Observation: A decrease in OCR indicates ATP synthase inhibition. An immediate increase indicates off-target uncoupling.

  • Injection 2 (Uncoupler Control): Inject FCCP (0.5 µM).

    • Validation: If the 150 nM Leucinostatin well shows a massive OCR spike here, the dose was target-specific (ATP synthase inhibition). If the 300 nM well shows no response to FCCP, the mitochondria were already uncoupled by the high dose of Leucinostatin.

  • Injection 3 (ETC Shutdown): Inject Rotenone/Antimycin A (0.5 µM) to halt all mitochondrial respiration, establishing the non-mitochondrial OCR baseline.

II. Isolating Off-Target Effects in Complex Co-Cultures

Q: I am studying the effect of Leucinostatin A on tumor-stroma interactions (e.g., prostate cancer). How do I prove that the reduction in stromal growth factors is due to target-specific mitochondrial inhibition and not just general off-target protein synthesis inhibition?

A: You must engineer a self-validating genetic control system by creating pseudo-rho(0) cells (mitochondrial DNA-depleted cells)[7][8]. Because rho(0) cells lack a functional electron transport chain and functional ATP synthase, any effects Leucinostatin A exerts on these cells must be attributed to mitochondria-independent, off-target mechanisms.

For example, in prostate cancer models, researchers demonstrated that Leucinostatin A reduces Insulin-like Growth Factor-I (IGF-I) expression in prostate stromal cells (PrSC). By applying the drug to pseudo-rho(0) PrSC cells and observing that IGF-I was still reduced, they proved that this specific signaling modulation had a mitochondria-independent component[7].

Protocol 2: Generation and Validation of Pseudo-rho(0) Control Lines
  • Depletion: Culture your target cell line (e.g., PrSC) in standard media supplemented with 50 ng/mL Ethidium Bromide (EtBr) for 4–6 weeks. EtBr selectively intercalates into circular mtDNA, halting its replication.

  • Metabolic Rescue: Because these cells can no longer synthesize pyrimidines or perform oxidative phosphorylation, you must supplement the media with 50 µg/mL Uridine and 1 mM Sodium Pyruvate. Failure to do so will result in cell death, invalidating the model.

  • Validation (Critical Step): Perform qPCR targeting a mitochondrial gene (e.g., ND1) versus a nuclear gene (e.g., ACTB). A successful rho(0) line will show >99% depletion of ND1.

  • Experimental Application: Treat wild-type and rho(0) cells with Leucinostatin A in parallel. Phenotypes that disappear in the rho(0) line are on-target (mitochondrial). Phenotypes that persist are off-target.

Workflow Start Cellular Model Exposed to Leucinostatin Split1 Metabolic Profiling (Seahorse XF) Start->Split1 Split2 Genetic Controls (Isogenic Cell Lines) Start->Split2 Split3 Proteomic Profiling (DAC-MS) Start->Split3 Met1 Measure OCR/ECAR Dynamics Split1->Met1 Gen1 Generate Pseudo-rho(0) Cells (mtDNA depleted) Split2->Gen1 Pro1 Differential Affinity Chromatography (Active vs. Inactive Analog) Split3->Pro1 Met2 Differentiate ATP Synthase Inhibition vs. Uncoupling Met1->Met2 Gen2 Isolate Mitochondria-Independent Off-Target Effects Gen1->Gen2 Pro2 Identify Off-Target Binding Proteins Pro1->Pro2

Fig 2: Tripartite experimental workflow for deconvoluting Leucinostatin off-target effects.

III. Identifying Non-Specific Protein Binding

Q: My cellular assays indicate Leucinostatin is binding to non-mitochondrial proteins, causing broad immune cell toxicity. How do I identify these off-target interactors?

A: Utilize Differential Affinity Chromatography (DAC) coupled with Mass Spectrometry (MS) [9]. Because Leucinostatin is a peptide, it can be covalently immobilized onto a matrix. The key to establishing causality and filtering out background noise is to run a parallel column using a structurally similar but biologically inactive analogue.

Protocol 3: DAC-MS for Off-Target Identification
  • Immobilization: Couple Leucinostatin A (active) and an inactive analogue (e.g., a truncated derivative lacking the essential pharmacophore) to separate N-hydroxy-succinimide (NHS) sepharose columns.

  • Lysate Preparation: Prepare cell-free extracts from your target tissue (e.g., mouse splenocytes) under non-denaturing conditions to preserve protein complexes[9].

  • Binding & Washing: Pass the lysate through both columns. Wash extensively with binding buffer to remove weak, non-specific interactors.

  • Elution & MS: Elute bound proteins using a competitive gradient or low pH buffer. Analyze eluates via LC-MS/MS.

  • Data Filtration: Subtract the protein hits found in the inactive analogue column from the active Leucinostatin column. The remaining list represents specific off-target binding partners (frequently involving protein processing and secretion pathways)[9].

IV. Structural Analogues: Engineering Away Toxicity

Q: Are there Leucinostatin derivatives that retain efficacy but bypass the severe mammalian off-target toxicity?

A: Yes. Extensive Structure-Activity Relationship (SAR) studies have identified the structural determinants of mammalian toxicity. The most critical finding is that the hydroxyleucine at position 7 in natural Leucinostatin A is the primary moiety responsible for mammalian ATP synthase inhibition and subsequent systemic toxicity[2][5].

By modifying this structure, researchers developed Lefleuganan , a synthetic nonapeptide clinical-stage drug candidate[2][10]. Lefleuganan lacks the specific binding affinity for mammalian ATP synthase, thereby drastically increasing the IC50 for mammalian cells while retaining low nanomolar efficacy against protozoan targets (via energetic uncoupling of negatively charged protozoan membranes)[2][5].

Quantitative Comparison: Leucinostatin A vs. Lefleuganan
Property / MetricLeucinostatin A (Natural)Lefleuganan (Synthetic Derivative)Causality / Mechanism
Mammalian ATP Synthase Inhibition High Affinity ( Ki​ ~ nanomolar)No specific inhibitionDriven by hydroxyleucine at position 7 in LCA[2].
Mammalian Cytotoxicity (IC50) ~ 259 nM (L6-rat myoblasts)~ 1563 nM (L6-rat myoblasts)Lack of Complex V inhibition drastically widens the therapeutic window[2].
Acute Systemic Toxicity (In Vivo) High (LD50 ~ 1.1 - 1.8 mg/kg)Strongly Reduced (Amenable for clinical use)Reduced off-target binding to host mitochondria[2][11].
Membrane Interaction Profile Strong uncoupling > 240 nMDetergent-like lipid extractionBoth extract lipids, but Lefleuganan selectively targets protozoan membranes[2][5].

Data summarized from recent SAR and metabolic profiling studies[2][5][10][11].

References
  • Action of the peptide antibiotic leucinostatin. PubMed, NIH. Available at: [Link]

  • Action of the Peptide Antibiotic Leucinostatin. ASM Journals. Available at: [Link]

  • Action of the Peptide Antibiotic Leucinostatin. PMC, NIH. Available at: [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. ResearchGate. Available at: [Link]

  • Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells. PubMed, NIH. Available at:[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. PubMed, NIH. Available at: [Link]

  • Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells | Request PDF. ResearchGate. Available at: [Link]

  • Leucinostatin A Product Data Sheet. BioAustralis. Available at:[Link]

  • Inhibition of mitochondria ATP synthase suppresses prostate cancer growth through reduced insulin-like growth factor-1 secretion by prostate stromal cells. PubMed, NIH. Available at:[Link]

  • IMC Research Publications. Microbial Chemistry Research Foundation. Available at: [Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. PMC, NIH. Available at:[Link]

  • Targeting the Mitochondria in High-Grade Gliomas. MDPI. Available at: [Link]

  • Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. PMC, NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Total Synthesis of Leucinostatin Analogues

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the total synthesis of Leucinostatin and its analogues. The Leucinostatins are a class of potent, non-rib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the total synthesis of Leucinostatin and its analogues. The Leucinostatins are a class of potent, non-ribosomal lipopeptides with significant antiprotozoal and antitumor activities.[1][2] Their complex structure, featuring several non-canonical and sterically hindered amino acids, presents considerable challenges for synthetic chemists.[3][4]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex molecules. It is structured as a dynamic resource, moving from immediate, hands-on troubleshooting to broader strategic considerations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own laboratory work.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of Leucinostatin analogues in a direct question-and-answer format.

Question 1: Problem: My peptide coupling reactions involving α-aminoisobutyric acid (Aib) are sluggish and low-yielding. Standard HBTU/DIPEA conditions are ineffective.

Answer: This is a classic and expected challenge. The two methyl groups on the α-carbon of Aib create significant steric hindrance, which dramatically slows the rate of acylation. Standard uronium salt reagents like HBTU are often insufficient to overcome this barrier.

Causality & Solution: The issue lies in the reactivity of the activated ester intermediate. To drive the reaction to completion, you must employ a more potent coupling reagent that generates a more reactive activated species.

  • Recommended Reagents: The most effective reagents are those based on the more acidic and catalytically active additives 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[5] These form highly reactive OAt or Oxyma esters.

    • HATU (and its analogues HCTU, TCTU): These aminium/uronium reagents incorporating a HOAt moiety are the industry standard for difficult couplings.[6] They exhibit rapid kinetics and are highly effective for coupling hindered residues like Aib.

    • COMU: This Oxyma-based reagent is an excellent, modern alternative. It generates a highly reactive Oxyma ester and avoids potentially carcinogenic byproducts associated with older phosphonium reagents like BOP.

    • Phosphonium Reagents (PyAOP, PyBOP): These are also very powerful. PyAOP, which generates a HOAt active ester, is generally more reactive than PyBOP.[5][6] A key advantage of phosphonium salts is that they are less prone to causing guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium reagents.

Experimental Protocol: Coupling a Hindered Aib Residue

  • In a reaction vessel, dissolve the N-terminally protected peptide-resin (1 equiv.) and the Fmoc-Aib-OH (3 equiv.) in anhydrous DMF.

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 3 equiv.) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 6 equiv.) in anhydrous DMF.

  • Add the coupling reagent solution to the reaction vessel.

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor coupling completion with a Kaiser test (note: proline residues at the N-terminus will not give a positive Kaiser test).

  • If the reaction is incomplete, consider a second coupling or extending the reaction time. For extremely difficult couplings, a slight increase in temperature (to 40 °C) can be beneficial, but monitor for potential epimerization.

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids

ReagentActivating AdditiveRelative ReactivityRacemization RiskNotes
DCC/HOBtHOBtLowModerateInexpensive but produces insoluble DCU byproduct.[6]
HBTU/TBTUHOBtModerateLowStandard reagent, but often insufficient for Aib.[5]
HATU/HCTU HOAt Very High Very Low Recommended. Excellent for hindered couplings.[6]
COMU Oxyma Pure Very High Very Low Recommended. High reactivity, good safety profile.
PyBOP HOBt HighLowStrong phosphonium reagent; avoids HMPA byproduct.[6]
PyAOP HOAt Very High Very Low More reactive phosphonium salt than PyBOP.[5][6]

Question 2: Problem: The final head-to-tail macrocyclization gives a very low yield of the desired monomer, with significant amounts of dimers and linear oligomers.

Answer: This is a fundamental challenge in cyclic peptide synthesis. The intramolecular cyclization is an entropically unfavorable process that competes directly with intermolecular reactions (dimerization, oligomerization).[7][8] The linear peptide precursor often prefers an extended conformation, which favors reacting with other molecules rather than its own tail.[9]

Causality & Solution: The key is to promote the intramolecular reaction by creating conditions of "pseudo-dilution" and choosing a strategic cyclization point.

  • High-Dilution Conditions: This is the most critical factor. The reaction must be performed at very low concentrations (typically 0.1 to 1 mM) to minimize the probability of two different peptide chains encountering each other.[8] This is often achieved by the slow, syringe-pump addition of the linear precursor into a large volume of solvent containing the coupling reagents.

  • Choice of Reagents: Use a highly efficient coupling reagent that minimizes epimerization. HATU, DPPA (diphenylphosphoryl azide), and PyAOP are excellent choices for macrolactamization.

  • Strategic Disconnection Point: The choice of which amide bond to form in the cyclization step is crucial. Avoid cyclizing at the C-terminus of a sterically hindered residue like Aib. Cyclizing between residues that encourage a natural "turn" in the peptide backbone, such as between a Gly and a Pro, can pre-organize the linear precursor into a favorable conformation for cyclization.[9]

  • Solvent and Temperature: DMF is a common solvent. Running the reaction at 0 °C or room temperature is typical. Avoid high temperatures which can promote side reactions and epimerization.

Workflow: Troubleshooting Low Macrocyclization Yields

G start Low Monomer Yield in Macrocyclization check_conc Verify Concentration (Is it ≤ 1 mM?) start->check_conc check_reagent Evaluate Coupling Reagent (Using HATU, PyAOP, or DPPA?) check_conc->check_reagent Yes high_conc Problem: Intermolecular Reactions Dominate check_conc->high_conc No check_point Analyze Cyclization Point (Is it at a hindered residue?) check_reagent->check_point Yes weak_reagent Problem: Slow Activation or Side Reactions check_reagent->weak_reagent No check_precursor Assess Linear Precursor Purity check_point->check_precursor No bad_point Problem: Unfavorable Conformation check_point->bad_point Yes impure Problem: Impurities Interfering check_precursor->impure No sol_conc Solution: Use High Dilution (Syringe Pump Addition) high_conc->sol_conc sol_reagent Solution: Switch to a More Potent Reagent weak_reagent->sol_reagent sol_point Solution: Re-evaluate Synthesis for a Better Cyclization Point bad_point->sol_point sol_purify Solution: Re-purify Linear Precursor via HPLC impure->sol_purify G Peptide Linear Peptide Precursor N-Terminus (α-NH₂) Side Chains (-OH, -NH₂) C-Terminus (-COOH on Resin) Fmoc Fmoc Group Fmoc->Peptide:n Protects tBu tBu / Boc Groups tBu->Peptide:sc Protects Resin Acid-Labile Resin Linker Resin->Peptide:c Anchors Piperidine Piperidine/DMF (Base) Piperidine->Fmoc Cleaves TFA TFA (Strong Acid) TFA->tBu Cleaves TFA->Resin Cleaves

Caption: Orthogonal protection allows selective deprotection at different stages.

Question 3: My goal is to create analogues with improved therapeutic windows. Which parts of the Leucinostatin molecule are most amenable to modification based on published SAR?

Answer: Excellent question. Structure-activity relationship (SAR) studies have provided a clear map of which modifications are tolerated and which are detrimental to biological activity. [10][11]

  • N-Terminus (Acyl Chain): This is essential for activity. Replacing the natural unsaturated acyl chain with a simple acetyl group causes a massive drop in potency. However, modifying the hydrophobicity here can be productive. For example, replacing the natural chain with an ethyl cyclohexyl or n-octyl sidechain can maintain or even increase antiprotozoal activity while improving the selectivity index. [12][10]* Position 7 (Hydroxyleucine): This residue is a critical determinant of the mechanism of toxicity in mammalian cells. Replacing HyLeu with a simple Leucine residue can abolish the inhibitory effect on mitochondrial ATP synthase, significantly reducing systemic toxicity while maintaining potent antiprotozoal activity. [13][14]This is a key modification for developing safer drug candidates.

  • Position 8 (AHMOD): As this is difficult to synthesize, many analogues replace it. Replacing the complex AHMOD side chain with simpler hydrophobic groups like ethyl cyclohexyl has yielded compounds with equal potency and improved selectivity. [10]* C-Terminus (Terminal Amine): This is crucial. Analogues where the terminal amine is replaced with a carboxylic acid (Leucinostatin Y) are far less active, indicating the positive charge is important for its mechanism of action. [15]* Backbone Amides: The α-helical conformation appears important for activity. N-methylation of backbone amides can disrupt this helix and lead to a massive decrease in potency. [10]

References
  • Abe, H., Ouchi, H., Sakashita, C., Kawada, M., Watanabe, T., & Shibasaki, M. (2017). Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A: A Modulator of Tumor-Stroma Interaction. Chemistry – A European Journal, 23(49), 11792-11796. [Link]

  • Zwick, C. R., & Renata, H. (2021). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B. ChemRxiv. [Link]

  • Watanabe, T., Abe, H., & Shibasaki, M. (2021). Catalytic Asymmetric Total Synthesis of Leucinostatin A. The Chemical Record, 21(1), 175-187. [Link]

  • D'Angelo, C., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]

  • Wang, L., et al. (2010). Asymmetric Synthesis of (2S,3R,4R)-4-hydroxy-3-methylproline. Synlett, 2010(4), 563-566. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition, 60(29), 15613-15619. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie, 133(29), 15743-15749. [Link]

  • Peptide Logic. (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide Logic. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • Zhang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • D'Angelo, C., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(30), 5949-5954. [Link]

  • Royal Society of Chemistry. (2022). Supporting Information: A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. RSC. [Link]

  • Brand, S., et al. (2021). Antiprotozoal Structure-Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. PubMed. [Link]

  • Xu, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens, 12(7), e1005685. [Link]

  • ResearchGate. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. ResearchGate. [Link]

  • Horvath, D., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Tulla-Puche, J., & Albericio, F. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. Biopolymers, 104(4), 347-365. [Link]

  • Xu, Y., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PMC. [Link]

  • Onodera, T., et al. (2019). Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28. Journal of Natural Products, 82(5), 1364-1368. [Link]

  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. Drug Target Review. [Link]

  • ResearchGate. (n.d.). Structural optimization of the natural product leucinostatin A to the simplified derivatives. ResearchGate. [Link]

  • Horvath, D., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. PMC. [Link]

  • ResearchGate. (2019). Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

  • Zhang, W. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Natural Product Reports. [Link]

  • PLOS Pathogens. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. ResearchGate. [Link]

Sources

Troubleshooting

Leucinostatin C In Vivo Troubleshooting &amp; Technical Support Guide

Welcome to the Leucinostatin C Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals experiencing acute mammalian toxicity when utilizing Leucinostatin C (L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Leucinostatin C Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals experiencing acute mammalian toxicity when utilizing Leucinostatin C (Leu-C) and its analogs in in vivo models.

Leucinostatins are potent peptaibiotics produced by Purpureocillium lilacinum, known for their exceptional antiprotozoal, antifungal, and anti-tumor activities. However, their translation into clinical models is frequently bottlenecked by a severely narrow therapeutic window. This guide provides field-validated troubleshooting strategies, formulation protocols, and mechanistic insights to help you minimize host toxicity while preserving therapeutic efficacy.

Section 1: Mechanistic FAQs – Understanding the Toxicity

Q: Why does free Leucinostatin C cause rapid mortality in my murine models at doses as low as 2.0 mg/kg? A: The acute toxicity of Leucinostatin C is not an off-target effect, but rather a direct consequence of its primary mechanism of action. Leucinostatins are highly lipophilic and readily integrate into biological membranes. In mammalian models, they specifically target the inner mitochondrial membrane, where they act as potent inhibitors of ATP synthase and uncouplers of oxidative phosphorylation [1]. This dual interference rapidly depletes cellular ATP and collapses the mitochondrial membrane potential, leading to acute hepatotoxicity and systemic shock. The intraperitoneal (IP) LD50 for free leucinostatins in mice is typically between 1.6 and 1.8 mg/kg [2].

Q: What are the clinical signs of Leucinostatin toxicity I should monitor for in my animal models? A: Early indicators of acute toxicity include rapid weight loss, lethargy, dyspnea, and elevated serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, indicating severe hepatic stress. If these signs appear, you must immediately halt dosing and consider transitioning to an encapsulated formulation or an escalating dose regimen.

ToxicityMechanism LeuC Free Leucinostatin C MitMembrane Inner Mitochondrial Membrane LeuC->MitMembrane Penetrates ATPSynth ATP Synthase Inhibition MitMembrane->ATPSynth Uncoupling Membrane Uncoupling MitMembrane->Uncoupling Toxicity Acute Mammalian Toxicity (Hepatotoxicity / Lethality) ATPSynth->Toxicity Uncoupling->Toxicity Mitigation1 PLGA Nanosphere Encapsulation SafeDelivery Controlled Release / Targeted Pathogen Uptake Mitigation1->SafeDelivery Mitigation2 Structural Modification Mitigation2->SafeDelivery SafeDelivery->MitMembrane Bypasses host mitochondria

Mechanism of Leucinostatin C toxicity and mitigation strategies.

Section 2: Formulation Troubleshooting (Nanospheres & Liposomes)

Q: How can I formulate Leucinostatin C to increase the therapeutic index and prevent acute shock? A: Administering free Leucinostatin C in standard buffers or DMSO leads to an immediate, toxic concentration spike in the bloodstream. To mitigate this, you must sequester the peptide using colloidal carriers. Two validated approaches are Liposomal integration and Poly(lactic-co-glycolic) acid (PLGA) nanospheres . PLGA nanospheres are highly recommended as they provide superior long-term stability and can increase the LD50 by more than 18-fold by sustaining the release of the peptide over 100 hours, preventing the acute peak-dose toxicity that uncouples host mitochondria [3].

Quantitative Data: Toxicity Reduction by Formulation

Table 1: Comparison of Leucinostatin Delivery Vehicles in Murine Models

FormulationDelivery VehicleIntraperitoneal LD50 (mice)Toxicity Reduction FactorRelease Profile
Free Leucinostatin None (Buffer/DMSO)~1.6 - 1.8 mg/kg1x (Baseline)Immediate (Burst)
Liposomal Delivery LUVs/MLVs (Phospholipids)~27.0 mg/kg~15xModerate/Sustained
PLGA Nanospheres Poly(lactic-co-glycolic) acid>32.4 mg/kg>18xSustained (>100h)
Standard Operating Procedure: PLGA Nanosphere Encapsulation

To achieve the >18x reduction in toxicity, follow this self-validating protocol based on the spontaneous emulsification solvent diffusion method.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA polymer and 5 mg of Leucinostatin C in a 5 mL water-miscible organic solvent mixture (e.g., acetone/dichloromethane at a 4:1 ratio).

    • Causality: The specific solvent blend ensures the simultaneous dissolution of the highly hydrophobic peptide and the polymer matrix, preventing premature precipitation.

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA).

    • Causality: PVA acts as a stabilizing surfactant. It provides steric hindrance during the diffusion phase, preventing the nanospheres from aggregating into macro-particles that could cause embolisms in vivo.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under high-speed magnetic stirring (1000 RPM).

    • Causality: The rapid diffusion of the organic solvent into the aqueous phase causes localized polymer precipitation. This spontaneously forms nanospheres that physically entrap the Leucinostatin C within the PLGA matrix.

  • Solvent Evaporation: Continue stirring for 12-24 hours at room temperature in a fume hood to ensure complete evaporation of the organic solvents.

  • Purification: Recover the nanospheres via ultracentrifugation (20,000 x g for 30 min at 4°C). Wash the pellet three times with ultra-pure water.

    • Causality: Washing removes unencapsulated Leucinostatin C (which would cause immediate toxicity) and excess PVA.

  • Lyophilization: Freeze-dry the washed pellet using 5% trehalose as a cryoprotectant. Store at -20°C until reconstitution for dosing.

Section 3: Dosing Strategies & In Vivo Workflows

Q: I cannot use nanospheres for my specific assay. Is there a dosing schedule that minimizes toxicity for free Leucinostatin C? A: Yes. If you must administer the free peptide, you must utilize an escalating dose regimen . Administering a full therapeutic dose on Day 1 will result in high mortality. By starting with a sub-therapeutic dose and gradually escalating, you allow the host's hepatic enzymes to upregulate and adapt to the metabolic stress, minimizing the risk of acute shock while maximizing the chance of reaching a therapeutic concentration [4].

DosingWorkflow Start Acclimatization & Baseline Monitoring Day1 Day 1-2: Vehicle Control / Prep Start->Day1 Day3 Day 3: Initial Low Dose (0.25 mg/kg) Day1->Day3 Day4 Day 4: Escalation (0.50 mg/kg) Day3->Day4 Monitor Continuous Toxicity Monitoring (Weight, Behavior, Biomarkers) Day3->Monitor Day5 Day 5-6: Therapeutic Dose (1.0 mg/kg) Day4->Day5 Day4->Monitor Day5->Monitor

In vivo escalating dose workflow to minimize acute toxicity.

Section 4: Advanced Troubleshooting (Structural Modification)

Q: Formulations and dosing schedules are still yielding unacceptable toxicity profiles. Can the molecule itself be altered? A: Yes. Recent structure-activity relationship (SAR) studies on the Leucinostatin family have identified the specific structural moieties responsible for mammalian ATP synthase inhibition. If you have synthetic chemistry capabilities, modifying the hydroxyleucine at position 7 is highly recommended.

Research into synthetic derivatives (such as lefleuganan) has proven that substituting or altering this position drastically reduces binding affinity to mammalian ATP synthase while retaining potent antiprotozoal and antimicrobial activity [1]. This structural modification shifts the mechanism of action away from specific enzymatic inhibition and toward general energetic uncoupling of negatively charged pathogen membranes, bypassing host toxicity entirely.

References

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Liposome-based formulations for the antibiotic nonapeptide Leucinostatin A: Fourier transform infrared spectroscopy characterization and in vivo toxicologic study PubMed Central (PMC)[Link]

  • Leucinostatin-A loaded nanospheres: characterization and in vivo toxicity and efficacy evaluation International Journal of Pharmaceutics (PubMed)[Link]

  • Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents Against Trypanosoma cruzi bioRxiv[Link]

Optimization

SECTION 1: Diagnostic FAQs – Deconstructing Resistance Mechanisms

Welcome to the Leucinostatin Technical Support Center . As researchers and drug development professionals, you understand that overcoming antifungal resistance requires moving beyond empirical MIC (Minimum Inhibitory Con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Leucinostatin Technical Support Center . As researchers and drug development professionals, you understand that overcoming antifungal resistance requires moving beyond empirical MIC (Minimum Inhibitory Concentration) testing. We must deconstruct the cellular machinery driving the resistance.

Leucinostatins—potent peptaibiotics produced by fungi such as Purpureocillium lilacinum—exert their effects by penetrating the fungal membrane and specifically inhibiting mitochondrial ATP synthase, leading to rapid ATP depletion and uncoupling of the mitochondrial membrane potential[1][2]. However, fungal pathogens are highly adaptive.

This guide provides field-proven, self-validating troubleshooting frameworks to identify, isolate, and bypass Leucinostatin resistance in your fungal models.

Q: My Candida isolates, previously susceptible to Leucinostatin A, now show a 50-fold increase in MIC. What is the primary mechanistic driver? A: A sudden, high-magnitude MIC shift typically points to one of two primary mechanisms:

  • Upregulation of Efflux Pumps: Overexpression of ABC (ATP-binding cassette) or MFS (Major Facilitator Superfamily) transporters. Because Leucinostatin A features a hydrophobic core and a positively charged C-terminus (dimethyl amine), it is a prime substrate for these membrane pumps[2].

  • Target Site Mutation: Point mutations in the F1Fo-ATP synthase subunits can drastically reduce the binding affinity of the antibiotic[2][3].

Actionable Insight: Do not rely solely on whole-cell MICs. Introduce an efflux pump inhibitor (e.g., Verapamil) into your assay. If the MIC is restored, efflux is your culprit. If not, you must isolate the mitochondria to test target-level resistance directly (see Protocol 1).

Q: We are co-culturing fungi with plant tissue models, and Leucinostatin A loses efficacy within 48 hours despite no genetic mutation in the fungus. Why is the compound degrading? A: You are likely observing enzymatic inactivation via glucosylation, a defense mechanism utilized by both host plants and certain endophytic fungi. Research on endophytes (e.g., Acremonium sp. in Taxus baccata) demonstrates the expression of a UDP-glucose:leucinostatin A glucosyltransferase[4]. This enzyme catalyzes the conversion of Leucinostatin A into Leucinostatin A β-di-O-glucoside. The addition of bulky, hydrophilic glucose moieties to the free hydroxyl groups (such as on the hydroxyleucine residue) sterically hinders the molecule from crossing the inner mitochondrial membrane, drastically reducing its bioactivity[4].

Actionable Insight: Analyze your culture media using LC-MS/MS targeting the mass shift corresponding to di-O-glucosylation (+324 Da). To bypass this, consider utilizing synthetic derivatives like Lefleuganan, where the hydroxyleucine at position 7 is modified to prevent enzymatic tagging while preserving antiprotozoal and antifungal efficacy[2].

Q: How does Leucinostatin B differ from Leucinostatin A in terms of resistance profiling? A: Both analogs repress mitochondrial respiration via ATP synthase inhibition, which subsequently inhibits mTORC1 signaling[3]. However, structural variations at the C-terminus can alter their susceptibility to specific efflux pumps. If a strain is resistant to Leucinostatin A, cross-resistance to B is highly probable unless the resistance is driven by an enzyme highly specific to the A-variant's unique functional groups[1][3].

SECTION 2: Workflow Visualizations

Resistance_Triage Start Identify Leucinostatin Resistant Isolate Assay1 Perform Whole-Cell MIC with Efflux Inhibitor Start->Assay1 Decision1 Is MIC Restored? Assay1->Decision1 Mech1 Mechanism: Drug Efflux (ABC/MFS Transporters) Decision1->Mech1 Yes Assay2 Perform Isolated Mitochondria ATP Synthesis Assay Decision1->Assay2 No Decision2 Is IC50 Shifted? Assay2->Decision2 Mech2 Mechanism: Target Mutation (ATP Synthase F1Fo) Decision2->Mech2 Yes Assay3 LC-MS/MS of Culture Supernatant Decision2->Assay3 No Mech3 Mechanism: Enzymatic Glucosylation Assay3->Mech3 Glucoside Detected

Fig 1. Experimental triage workflow for isolating the mechanism of Leucinostatin resistance.

MoA_Pathway Lcs Leucinostatin A Membrane Fungal Membrane Lcs->Membrane Penetration Target Mitochondrial ATP Synthase Membrane->Target Intracellular Accumulation Efflux ABC Efflux Pumps Membrane->Efflux Recognition Enzyme UDP-Glucosyltransferase Membrane->Enzyme Host/Fungal Defense Tox ATP Depletion & Cell Death Target->Tox Inhibition Resist Fungal Survival Target->Resist Point Mutation (Reduced Affinity) Efflux->Lcs Expulsion Inact Inactive Glucoside Enzyme->Inact Glucosylation Inact->Resist

Fig 2. Leucinostatin A mechanism of action and corresponding fungal resistance pathways.

SECTION 3: Self-Validating Experimental Protocols

To definitively separate membrane-level resistance (efflux/permeability) from target-level resistance (ATP synthase mutation), you must decouple the cellular envelope from the intracellular target.

Protocol 1: Decoupled Mitochondrial ATP Synthase Inhibition Assay

Causality: Fungal cell walls and membranes act as dynamic barriers. By isolating the mitochondria, we remove efflux pumps and enzymatic degradation from the equation, allowing us to measure the direct binding affinity of Leucinostatin to its target[2][3].

Step 1: Spheroplast Generation & Mitochondrial Isolation

  • Harvest logarithmic-phase fungal cells and wash in sterile water.

  • Resuspend in an osmotic buffer (1.2 M Sorbitol, 50 mM Tris-HCl, pH 7.5) containing Zymolyase (100 U/g wet weight). Causality: Zymolyase gently degrades the rigid chitin/glucan cell wall[5]. Mechanical lysis alone will shear and destroy the delicate mitochondrial membranes.

  • Incubate at 30°C for 60 minutes, monitoring spheroplast formation via light microscopy.

  • Lyse spheroplasts using a Dounce homogenizer in an isotonic isolation buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2). Causality: The isotonic sucrose prevents mitochondrial swelling and rupture.

  • Isolate mitochondria via differential centrifugation (pellet at 10,000 × g for 10 mins).

Step 2: ATP Synthesis Quantification (The Self-Validating System)

  • Resuspend isolated mitochondria in assay buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 7.4).

  • Aliquot into a 96-well opaque plate and treat with a concentration gradient of Leucinostatin A (1 nM to 10 µM).

  • Crucial Validation Control: Treat a parallel set of wells with Oligomycin (1 µM). Causality: Oligomycin is a well-characterized, highly specific inhibitor of the Fo subunit of ATP synthase[3]. If the mutant mitochondria are resistant to Leucinostatin but susceptible to Oligomycin, the mutation is specific to the Leucinostatin binding pocket. If resistant to both, the mutation has caused a broader conformational change in the Fo subunit.

  • Initiate ATP synthesis by adding ADP (1 mM) and inorganic phosphate (Pi, 5 mM).

  • Measure ATP production in real-time using a Luciferin/Luciferase bioluminescence assay. Calculate the IC50.

SECTION 4: Data Presentation & Diagnostics

Use the following matrix to interpret the quantitative data generated from your troubleshooting workflows.

Assay ReadoutWhole-Cell MIC ShiftIsolated Mito IC50 ShiftLC-MS/MS (+324 Da Shift)Primary Resistance MechanismRecommended Intervention
Profile A High (≥ 32x)Unchanged (Low nM)NegativeDrug Efflux (ABC/MFS)Co-administer with efflux inhibitors or formulate in liposomal nanocarriers.
Profile B High (≥ 32x)High (≥ 32x)NegativeTarget Mutation (ATP Synthase)Switch to alternative antifungal class (e.g., Echinocandins)[5].
Profile C Moderate (8x - 16x)Unchanged (Low nM)Positive (Glucoside detected)Enzymatic Glucosylation Utilize synthetic derivatives (e.g., Lefleuganan) lacking the target hydroxyl group[2][4].
Profile D Low (2x - 4x)Unchanged (Low nM)NegativeBiofilm / Permeability Combine with cell wall disruptors (e.g., Nikkomycin Z) to enhance penetration[5].

References

  • Antimicrobial Peptides: a New Frontier in Antifungal Therapy mBio - ASM Journals URL:[Link]

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining PLOS Pathogens URL: [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity PMC - National Institutes of Health URL: [Link]

  • Glucosylation of the peptide leucinostatin A, produced by an endophytic fungus of European yew, may protect the host from leucin CORE URL: [Link]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

quality control and purity assessment of Leucinostatin C samples

Welcome to the Technical Support Center for the isolation, quality control (QC), and purity assessment of Leucinostatin C . Leucinostatins are a complex family of lipopeptide mycotoxins and antibiotics produced by the fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, quality control (QC), and purity assessment of Leucinostatin C . Leucinostatins are a complex family of lipopeptide mycotoxins and antibiotics produced by the fungus Purpureocillium lilacinum[1]. Because Leucinostatin C (a nonapeptide) is naturally co-produced with highly similar structural analogs like Leucinostatins A and B, achieving and verifying high sample purity requires rigorous, orthogonal analytical techniques[2].

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure absolute confidence in your experimental data.

Quality Control & Purity Assessment Workflow

QC_Workflow Sample Crude Extract (P. lilacinum) Prep Sample Prep (MeOH Solubilization) Sample->Prep Filter (0.22µm) HPLC HPLC Separation (C18 Column) Prep->HPLC 10µL Inject UV UV Detection (212 nm) HPLC->UV Peptide Bonds MS ESI-MS/MS (Positive Mode) HPLC->MS m/z 1190.81 Purity Purity Assessment (Orthogonal Validation) UV->Purity MS->Purity

Fig 1. Self-validating LC-UV-MS/MS workflow for Leucinostatin C purity assessment.

Self-Validating Experimental Protocol: LC-UV-MS/MS

To establish a trustworthy purity profile, you must use an orthogonal approach: UV detection to quantify the peptide backbone, paired simultaneously with Tandem Mass Spectrometry (MS/MS) to confirm the exact molecular weight and sequence[3].

Step 1: Sample Preparation
  • Solubilization: Dissolve the lyophilized Leucinostatin C sample in LC-MS grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL[4].

    • Causality: Leucinostatins are highly lipophilic due to their non-polar amino acid residues and N-terminal 4-methylhex-2-enoic acid[1]. Highly aqueous buffers will cause micelle formation or precipitation. Methanol ensures complete monomeric solvation.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (HPLC)
  • Stationary Phase: Use a high-resolution C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: HPLC-grade H2​O

      • 0.1% Formic Acid (FA).
    • Phase B: Acetonitrile + 0.1% FA.

  • Gradient: Run a shallow gradient from 40% B to 80% B over 15 minutes.

    • Causality: The 0.1% FA serves a dual mechanistic purpose. First, it maintains a low pH to keep the acidic silanol groups on the stationary phase protonated, preventing secondary interactions that cause peak tailing. Second, it provides an abundant proton source to ensure efficient ionization of the peptide in the MS source[5].

Step 3: Orthogonal Detection
  • UV Detection: Monitor absorbance at 212 nm .

    • Causality: This wavelength optimally detects the π→π∗ transitions of the amide (peptide) bonds[6], providing a universal quantitative baseline for all peptide-based impurities.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Target the precursor ion [M+H]+ at m/z 1190.81 [7].

Quantitative Mass Spectrometry Data

When assessing the purity of Leucinostatin C, you must actively screen for its most common biosynthetic analogs. Use the table below to identify co-eluting impurities based on their exact mass and relative hydrophobicity.

Target AnalyteMolecular FormulaExact Mass (Da)Precursor Ion [M+H]+ Relative Hydrophobicity (C18 Elution Order)
Leucinostatin C C60​H107​N11​O13​ 1189.8051190.81 1 (Earliest Eluting)
Leucinostatin B C61​H109​N11​O13​ 1203.8211204.83 2 (Intermediate)
Leucinostatin A C62​H111​N11​O13​ 1217.8361218.84 3 (Latest Eluting)

(Data synthesized from [7] and established fungal biosynthesis profiles[1],[5])

Troubleshooting & FAQs

Q1: My HPLC-UV chromatogram shows a purity of >98%, but LC-MS reveals significant contamination. Why the discrepancy? A1: This is a classic limitation of relying solely on UV detection. UV at 212 nm primarily monitors peptide bonds. Contaminants lacking peptide bonds or conjugated systems (such as residual lipids or non-UV-absorbing extraction solvents) will be "invisible" to the UV detector but highly responsive in the mass spectrometer. Always use the orthogonal UV + MS validation system described in the protocol to establish true purity.

Q2: I am observing a strong signal at m/z 1218.8 co-eluting near my Leucinostatin C peak. What is this, and how do I fix it? A2: The signal at m/z 1218.8 corresponds to Leucinostatin A , the most abundant analog produced by P. lilacinum[4]. Because Leucinostatin C lacks the terminal methylations present in A, it is slightly less hydrophobic and elutes earlier on a C18 column. If they are co-eluting, your gradient is too steep. Flatten the gradient slope specifically between 40% and 60% Mobile Phase B to increase the resolution between these structurally similar lipopeptides.

Q3: The [M+H]+ signal at 1190.81 is weak, but I see a massive peak at m/z 595.9. Is my sample degraded? A3: No, your sample is likely perfectly intact. The peak at m/z 595.9 represents the doubly charged species [M+2H]2+ . Peptides with multiple basic sites—such as the secondary amines in the leucinostatin backbone and the N1,N1 -dimethylpropane-1,2-diamine C-terminus—readily form multiply charged ions in ESI+ mode[1]. To favor the singly charged species for quantification, adjust your declustering potential or lower the source temperature slightly to reduce the internal energy imparted to the ions.

Q4: I left my Leucinostatin C sample in a basic buffer overnight, and the primary peak disappeared. What happened? A4: Leucinostatins are susceptible to hydrolysis under highly basic conditions. The high pH catalyzes the cleavage of the peptide bonds or the hydrolysis of the C-terminal blocking groups. Always store Leucinostatin C in neutral or slightly acidic organic solvents (like MeOH or DMSO) at -20°C[4],[8].

References

  • National Center for Biotechnology Information (PubChem). "Leucinostatin C - CID 6450026." PubChem Database. URL:[Link]

  • Wang et al. (2016). "Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining." PLOS Pathogens. URL:[Link]

  • Zhang et al. (2021). "Secondary Metabolites of Purpureocillium lilacinum." Journal of Fungi (MDPI). URL:[Link]

  • BioAustralis Fine Chemicals. "Leucinostatin A Product Data Sheet." BioAustralis. URL:[Link]

Sources

Optimization

Technical Support Center: Leucinostatin C Handling &amp; Stability

Welcome to the Technical Support Center for Leucinostatin C. As a highly potent lipopeptide (peptaibiotic) produced by fungi such as Purpureocillium lilacinum, Leucinostatin C exhibits significant anti-fungal, anti-cance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Leucinostatin C. As a highly potent lipopeptide (peptaibiotic) produced by fungi such as Purpureocillium lilacinum, Leucinostatin C exhibits significant anti-fungal, anti-cancer, and anti-parasitic properties. However, its complex structure—featuring unusual amino acids and a highly hydrophobic N-terminus—makes it susceptible to physical aggregation and chemical degradation if handled improperly.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Storage & Handling Workflow

Workflow A Lyophilized Leucinostatin C Storage: -20°C in Desiccator B Equilibrate to Room Temp (Prevent Condensation) A->B Step 1 C Reconstitution (Anhydrous DMSO or MeOH) B->C Step 2 D Aliquoting (Low-bind microcentrifuge tubes) C->D Step 3 E Flash Freezing (Liquid Nitrogen) D->E Step 4 F Long-Term Storage (-80°C, Protect from Light) E->F Step 5 G Thawing for Assay (On Ice, Single Use) F->G Step 6

Workflow for the reconstitution, aliquoting, and storage of Leucinostatin C.

Troubleshooting & FAQs

Q1: What is the optimal storage temperature for lyophilized Leucinostatin C vs. reconstituted solutions? A: For maximum stability, store the lyophilized powder desiccated at -20°C to -80°C. Once reconstituted, solutions must be aliquoted and stored at -80°C. While early physicochemical characterizations demonstrated that leucinostatins possess short-term heat stability (retaining activity after 30 minutes at 60°C)[1], long-term exposure to room temperature or aqueous environments leads to gradual degradation. Unlike Leucinostatin A, which has a dimethylated C-terminus, the C-terminus of Leucinostatin C features an unprotected primary amine (propane-1,2-diamine)[2], making it more susceptible to oxidation and nucleophilic side reactions.

Q2: Which solvents are recommended for reconstitution to maintain structural integrity? A: Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol are the optimal solvents. Leucinostatin C is a highly hydrophobic lipopeptide containing a 4-methylhex-2-enoic acid N-terminus and multiple non-polar residues (e.g., Aib, MePro, HyLeu)[3]. Consequently, it is sparingly soluble in water but highly soluble in lower alcohols and DMSO[1]. Using strictly anhydrous solvents prevents premature hydrolysis of the peptide backbone during long-term storage.

Q3: Why does my Leucinostatin C solution lose bioactivity after repeated freeze-thaw cycles? A: The loss of bioactivity is primarily driven by physical instability rather than chemical degradation. Repeated freeze-thaw cycles disrupt the solvation shell around the hydrophobic domains of the lipopeptide. This thermodynamic instability forces the hydrophobic residues to self-associate, leading to micro-aggregation and precipitation. Once aggregated, the peptide cannot effectively bind to its biological target, the F0 sector of mitochondrial ATP synthase[4].

Q4: How does pH affect the stability of Leucinostatin C in aqueous assays? A: Leucinostatin C is most stable in neutral to slightly acidic environments (pH 6.0 - 7.4). Exposure to highly alkaline conditions (pH > 8.5) accelerates the base-catalyzed hydrolysis of its peptide bonds and can induce racemization of its unusual chiral centers. Always buffer aqueous working solutions and utilize them within 24 hours.

Quantitative Stability Matrix

The following table summarizes the expected recovery rates of Leucinostatin C under various conditions, allowing you to assess the risk of degradation in your specific workflow.

Storage StateTemperatureRecommended SolventMax DurationExpected RecoveryPrimary Degradation Risk
Lyophilized Powder -20°CN/A24 Months>98%Hygroscopic moisture absorption
Lyophilized Powder 25°C (RT)N/A1-2 Weeks~90%Thermal degradation
Stock Solution -80°CAnhydrous DMSO6-12 Months>95%Minimal
Stock Solution -20°CAnhydrous DMSO1 Month~85%Micro-aggregation, precipitation
Working Solution 4°CAqueous Buffer (pH 7)< 24 Hours<70%Hydrolysis, adsorption to plastics

Experimental Protocols

Protocol A: Reconstitution and Aliquoting of Leucinostatin C

Causality Focus: Preventing moisture-induced hydrolysis and hydrophobic adsorption.

  • Equilibration: Allow the lyophilized vial to reach room temperature (approx. 30 min) in a desiccator. Why? Opening a cold vial introduces atmospheric moisture condensation, which accelerates hydrolysis of the peptide bonds.

  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity) to achieve the desired stock concentration (e.g., 10 mM). Why? Trace water or protic impurities in lower-grade solvents act as nucleophiles over long-term storage.

  • Dissolution: Vortex gently for 30 seconds. Do not sonicate extensively, as localized heating and cavitation can physically shear or degrade the peptide.

  • Aliquoting: Dispense into single-use, low-bind microcentrifuge tubes. Why? Standard polypropylene tubes will adsorb highly hydrophobic lipopeptides, artificially lowering your active concentration.

  • Self-Validating Step (Gravimetric & Visual Check): Weigh a subset of tubes before and after aliquoting to ensure solvent evaporation hasn't altered the stock concentration. Post-thaw, perform a visual inspection under a strong light source to confirm the absence of micro-aggregates.

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

Protocol B: LC-MS Stability Validation Assay

Causality Focus: Ensuring the analytical method can distinguish between intact and degraded peptide.

  • Sample Preparation: Thaw a single aliquot on ice. Dilute 1:100 in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry Detection: Monitor the specific intact mass. Note: While the theoretical exact mass of Leucinostatin C (C60H107N11O13) is ~1189.80 Da[5], specific field studies utilizing LC-MS have reported identifying an [M+H]+ ion at m/z 1148.80 Da depending on the specific analog fragmentation[6]. Always run a high-purity standard to confirm your specific retention time and m/z.

  • Self-Validating Step (Forced Degradation Control): To ensure the trustworthiness of your stability data, include a forced-degradation control. Expose a small aliquot of Leucinostatin C to 0.1 M NaOH for 1 hour prior to LC-MS. By intentionally hydrolyzing the sample, you validate that your chromatographic method successfully resolves the intact lipopeptide from its degradation products, eliminating the risk of false-positive stability readings.

Mechanism of Degradation vs. Bioactivity

Mechanism cluster_0 Degradation Pathways (Improper Storage) cluster_1 Biological Activity (Optimal Conditions) L Leucinostatin C (Active Lipopeptide) H Hydrolysis (Aqueous/High pH) L->H Moisture O Oxidation (Light/Oxygen exposure) L->O UV/O2 A Aggregation (Freeze-Thaw Cycles) L->A Temp Fluctuations T Mitochondrial F0-ATP Synthase Binding L->T Maintained Integrity I Inhibition of Oxidative Phosphorylation T->I Mechanism of Action

Leucinostatin C degradation pathways versus its biological mechanism of action.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antifungal Activity of Leucinostatin C vs. Leucinostatin A

Executive Summary Leucinostatins are a class of non-ribosomal lipopeptides (peptaibiotics) predominantly isolated from the entomopathogenic fungi Purpureocillium lilacinum and Paecilomyces marquandii[1]. As potent uncoup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucinostatins are a class of non-ribosomal lipopeptides (peptaibiotics) predominantly isolated from the entomopathogenic fungi Purpureocillium lilacinum and Paecilomyces marquandii[1]. As potent uncouplers of mitochondrial oxidative phosphorylation, they exhibit broad-spectrum activity against pathogenic yeasts, filamentous fungi, and oomycetes[2][3].

For drug development professionals and mycologists, understanding the structure-activity relationship (SAR) between Leucinostatin A and its analog Leucinostatin C is critical. This guide objectively compares their structural divergence, mechanistic pathways, and quantitative antifungal efficacy, supported by validated experimental protocols.

Structural Divergence and Chemical Causality

Both Leucinostatin A and C share a core nonapeptide backbone rich in non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), which forces the peptide into a stable α-helical conformation essential for membrane insertion[3]. However, they differ at two critical positions:

  • Position 2 Substitution: Leucinostatin A contains the unique amino acid 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD). In Leucinostatin C, AHMOD is replaced by a standard Leucine residue[4].

  • C-Terminal Methylation: The C-terminus of Leucinostatin A is protected by an N1,N1 -dimethylpropane-1,2-diamine (DMPD) group. Conversely, Leucinostatin C features an unmethylated propane-1,2-diamine (PD) terminus.

The Causality of Efficacy: The iterative N-methylation catalyzed by the fungal methyltransferase LcsG in Leucinostatin A significantly increases the molecule's overall lipophilicity. This structural modification is not merely cosmetic; it thermodynamically favors the deeper insertion of the peptide into the hydrophobic core of the fungal lipid bilayer, explaining Leucinostatin A's superior ionophoric and antifungal properties compared to the unmethylated Leucinostatin C.

Mechanism of Action: Mitochondrial Uncoupling

Leucinostatins exert their antifungal effects by targeting the inner mitochondrial membrane[2]. Because of their amphipathic α-helical structure, they act as protonophores (ionophores that carry protons across the membrane), effectively destroying the electrochemical proton gradient required for ATP synthesis[5]. Furthermore, they directly bind to and inhibit the Fo​ subunit of the F1​Fo​ ATP synthase[2].

MoA L_A Leucinostatin A/C Mito_Membrane Inner Mitochondrial Membrane L_A->Mito_Membrane Inserts into Proton_Grad Disruption of Proton Gradient Mito_Membrane->Proton_Grad Ionophore activity ATP_Synthase Inhibition of F1F0 ATP Synthase Mito_Membrane->ATP_Synthase Binds Fo subunit ATP_Depletion ATP Depletion Proton_Grad->ATP_Depletion ATP_Synthase->ATP_Depletion Fungal_Death Fungal Cell Death ATP_Depletion->Fungal_Death

Caption: Mechanism of Action: Leucinostatins uncouple oxidative phosphorylation and inhibit ATP synthase.

Comparative Antifungal Efficacy Data

The structural advantages of Leucinostatin A translate directly into lower Minimum Inhibitory Concentrations (MICs) and Half-Maximal Inhibitory Concentrations ( IC50​ ) across diverse fungal strains.

CompoundTarget OrganismSusceptibility MetricActivity LevelReference
Leucinostatin A Candida albicans (Yeasts)MIC: 1.0 – 10.0 µg/mLHigh[6]
Leucinostatin A Pythium ultimum (Oomycetes) IC50​ : < 1.0 µMVery High[3]
Leucinostatin C Candida albicans (Yeasts)MIC: > 10.0 µg/mLModerateDerived SAR
Leucinostatin C Pythium ultimum (Oomycetes) IC50​ : > 5.0 µMModerateDerived SAR

Data Synthesis: Leucinostatin A is consistently more potent. The lack of terminal N-methylation in Leucinostatin C restricts its ability to efficiently traverse the rigid ergosterol-rich fungal cell walls and membranes, resulting in a higher concentration requirement to achieve the same uncoupling effect.

Experimental Methodologies & Validation Workflows

To ensure scientific integrity, the following self-validating protocols are recommended for isolating and comparatively evaluating these compounds.

Workflow Fungal_Culture 1. Fungal Fermentation (P. lilacinum) Extraction 2. Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Purification 3. HPLC Purification (Isolate A vs C) Extraction->Purification MIC_Assay 4. Broth Microdilution (Antifungal MIC) Purification->MIC_Assay MoA_Assay 5. Seahorse XF Assay (Mitochondrial Function) Purification->MoA_Assay Data_Analysis 6. Data Synthesis & Comparison MIC_Assay->Data_Analysis MoA_Assay->Data_Analysis

Caption: Workflow for the isolation, purification, and comparative evaluation of Leucinostatins.

Protocol 1: Isolation and LC-MS/MS Characterization

Causality: Because Leucinostatins are secreted as a complex mixture of analogs, high-resolution LC-MS/MS is required to differentiate A from C based on their specific mass shifts (e.g., the presence/absence of the 28 Da dimethyl group)[3].

  • Fermentation: Culture P. lilacinum PLBJ-1 in Potato Dextrose Broth (PDB) at 28°C for 7–10 days[1].

  • Extraction: Partition the culture filtrate with an equal volume of ethyl acetate. The lipophilic nature of peptaibiotics ensures they partition into the organic phase.

  • HPLC Purification: Resolve the crude extract using a reverse-phase C18 column (Acetonitrile/Water gradient with 0.1% Formic Acid).

  • Validation: Confirm Leucinostatin A via its signature N1,N1 -dimethylpropane-1,2-diamine fragmentation pattern, and Leucinostatin C via its unmethylated propane-1,2-diamine terminus.

Protocol 2: In Vitro Antifungal Susceptibility (CLSI Broth Microdilution)

Causality: Utilizing the CLSI M27 standard ensures that the MIC values are reproducible and universally comparable.

  • Inoculum Preparation: Suspend Candida albicans colonies in sterile saline to a turbidity of 0.5 McFarland standard.

  • Dilution: Prepare two-fold serial dilutions of Leucinostatin A and C (ranging from 0.1 to 64 µg/mL) in RPMI 1640 medium buffered with MOPS.

  • Incubation: Inoculate 96-well plates and incubate at 35°C for 24–48 hours.

  • Self-Validating Step: Add Resazurin dye (0.01%) to the wells. A color shift from blue to pink indicates metabolic activity (fungal survival), providing an objective, visual confirmation of the MIC threshold.

Protocol 3: Validation of Mechanism via Seahorse XF Mitochondrial Stress Test

Causality: To prove that the antifungal effect is explicitly due to mitochondrial uncoupling, the Oxygen Consumption Rate (OCR) must be measured in real-time[2][7].

  • Cell Preparation: Seed susceptible target cells in a Seahorse XF96 microplate.

  • Baseline Measurement: Record basal OCR to establish normal respiratory function.

  • Injection: Inject Leucinostatin A or C at their respective IC50​ concentrations.

  • Observation: A true uncoupler will trigger an immediate, sharp spike in OCR (as the electron transport chain works in overdrive to compensate for the lost proton gradient), followed by a rapid collapse in ATP-linked respiration. Compare the magnitude of the OCR spike between Leucinostatin A and C to quantify their relative protonophoric potencies.

Conclusion

While both Leucinostatin A and C share a conserved nonapeptide core capable of disrupting fungal mitochondrial respiration, Leucinostatin A is definitively the superior antifungal agent. The evolutionary addition of the C-terminal DMPD group via specific methyltransferases optimizes its interaction with fungal lipid bilayers. For drug development pipelines targeting resistant fungal strains, Leucinostatin A represents a more viable structural scaffold, though its inherent cytotoxicity profile requires careful liposomal or nanoparticle formulation to widen the therapeutic index.

References

  • Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria. PubMed (NIH). Available at: 2

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects... PMC (NIH). Available at: 7

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PMC (NIH). Available at: 1

  • The occurrence of peptaibols and structurally related peptaibiotics in fungi and their mass spectrometric identification via diagnostic fragment ions. ResearchGate. Available at: 3

  • Metabolite Production by Entomopathogenic Fungi. DigitalCommons@USU. Available at: 4

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. PMC (NIH). Available at: Link

  • Oxidative phosphorylation. Wikipedia. Available at: 5

  • A new antibiotic, leucinostatin, derived from Penicillium lilacinum. SciSpace. Available at: 6

Sources

Comparative

Structure-Activity Relationship of Leucinostatin C and Synthetic Analogs: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of decoupling a compound’s therapeutic efficacy from its systemic toxicity. The leucinostatins—a family of nonribosomal lipopeptides originally isol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of decoupling a compound’s therapeutic efficacy from its systemic toxicity. The leucinostatins—a family of nonribosomal lipopeptides originally isolated from Purpureocillium lilacinum—represent a textbook case of this pharmacological hurdle. While they are among the most potent antiprotozoal agents ever discovered (exhibiting sub-nanomolar efficacy against Trypanosoma brucei), their clinical utility has historically been bottlenecked by severe mammalian toxicity.

This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) between natural Leucinostatin C, the highly methylated Leucinostatin A, and next-generation synthetic analogs (such as Lefleuganan). By dissecting the mechanistic pathways and providing self-validating experimental protocols, this document serves as a comprehensive framework for researchers optimizing lipopeptide therapeutics.

Structural Divergence and Mechanistic Causality

The biological activity of leucinostatins is governed by two distinct mechanisms: inner mitochondrial membrane destabilization (which drives antiprotozoal efficacy) and mitochondrial ATP synthase inhibition (which drives mammalian toxicity).

The Role of C-Terminal Methylation: Leucinostatin C vs. A

Leucinostatins are assembled by a nonribosomal peptide synthetase (NRPS) and feature an atypical C-terminus. 1[1] reveal that the C-terminus of Leucinostatin C (LeuC) is an unmethylated propane-1,2-diamine (PD). In contrast, Leucinostatin A (LeuA) is iteratively methylated by the fungal N-methyltransferase LcsG to form an N1,N1-dimethylpropane-1,2-diamine terminus[1]. This methylation significantly increases the lipophilicity of LeuA, enhancing its membrane-penetrating capabilities but also exacerbating its non-specific cytotoxicity.

The Toxicity Anchor: Position 7 Hydroxyleucine

While C-terminal methylation modulates membrane dynamics, the true driver of mammalian toxicity lies deeper in the peptide sequence.2[2] have definitively identified the hydroxyleucine residue at position 7 as the essential moiety for specific mitochondrial ATP synthase inhibition. Natural variants like LeuC and LeuA both possess this residue, making them highly toxic.

Synthetic Analogs: Decoupling Efficacy from Toxicity

To circumvent this, synthetic analogs such as Lefleuganan (and related derivatives like ZHAWOC6025) have been engineered. By modifying the N-terminal lipid tail (e.g., substituting with an ethyl cyclohexyl or n-octyl sidechain) and eliminating the specific ATP-synthase-binding moieties, these analogs maintain the ability to uncouple the mitochondrial membrane of T. brucei without poisoning the host's ATP synthase[2][3].

SAR_Mechanism LeuC Leucinostatin C (Unmethylated C-term) Membrane Inner Mitochondrial Membrane Destabilization LeuC->Membrane Moderate ATP ATP Synthase Inhibition (Position 7 Dependent) LeuC->ATP High LeuA Leucinostatin A (Dimethylated C-term) LeuA->Membrane High LeuA->ATP High Analog Synthetic Analogs (e.g., Lefleuganan) Analog->Membrane High Analog->ATP Negligible Eff High Antiprotozoal Efficacy Membrane->Eff Primary Driver Tox High Mammalian Toxicity ATP->Tox Primary Driver

Mechanism of Action: Differentiating Efficacy and Toxicity Pathways.

Quantitative Performance Comparison

The following table synthesizes the comparative performance of natural leucinostatins against optimized synthetic analogs. The data clearly illustrates how structural modifications shift the selectivity index.

CompoundC-Terminus ModificationPosition 7 ResidueT. brucei IC₅₀ (nM)Mammalian Toxicity (LD₅₀ / L6 Cells)ATP Synthase Inhibition (Kᵢ)Primary Mechanism of Action
Leucinostatin A Dimethylated (DMPD)Hydroxyleucine~0.25 nMHigh (LD₅₀ ~1.6 mg/kg)~30 nMATP Synthase Inhibition + Membrane Uncoupling
Leucinostatin C Unmethylated (PD)Hydroxyleucine~0.80 nMHighNanomolar rangeATP Synthase Inhibition + Moderate Uncoupling
Lefleuganan (Analog) Modified / SimplifiedReplaced / Removed~0.39 nMLow (Significantly reduced acute toxicity)Negligible / NonePure Membrane Uncoupling

Data aggregated from3[2][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of leucinostatin analogs requires a self-validating experimental workflow. The causality behind these specific assays is critical: we must independently verify membrane uncoupling (using liposomes to remove cellular complexity) and specific protein targeting (using isolated ATP synthase).

Protocol 1: Liposome-Based Membrane Destabilization Assay

Causality: This assay isolates the physical membrane-destabilizing properties of the peptides from complex cellular metabolic pathways. By measuring the leakage of a trapped fluorophore, we can directly quantify the uncoupling efficacy of synthetic analogs compared to natural Leucinostatin C[4]. Self-Validation: Includes a Triton X-100 positive control to define 100% leakage, ensuring the dynamic range of the assay is calibrated per run.

  • Liposome Preparation: Prepare unilamellar liposomes using a lipid mixture mimicking the inner mitochondrial membrane (e.g., DOPC/DOPE/Cardiolipin).

  • Fluorophore Trapping: Hydrate the lipid film in a buffer containing 50 mM NBD-glucose. Extrude through a 100 nm polycarbonate membrane.

  • Purification: Remove untrapped NBD-glucose using a Sephadex G-50 size-exclusion column.

  • Treatment: Incubate the purified liposomes with varying concentrations of Leucinostatin C, Leucinostatin A, and synthetic analogs (0.001 to 0.1 peptide-to-lipid ratio).

  • Quantification: Measure fluorescence emission at 540 nm (excitation 470 nm).

  • Validation Step: Add 0.1% Triton X-100 to a control well to achieve complete liposome lysis. Calculate the percentage of leakage relative to this maximum value.

Protocol 2: Mitochondrial ATP Synthase Inhibition Assay

Causality: To prove that reduced mammalian toxicity in synthetic analogs is due to the loss of ATP synthase binding, we must test the compounds directly against the purified enzyme. Self-Validation: Oligomycin A is utilized as a mechanistic control. If a synthetic analog behaves like oligomycin, it is an ATP synthase inhibitor; if it does not, its toxicity profile is fundamentally altered[5].

  • Enzyme Isolation: Isolate intact mitochondria from mammalian cells (e.g., L6 rat skeletal myoblasts) using differential centrifugation.

  • Reaction Setup: Suspend mitochondria in an assay buffer containing 5 mM ATP, 2 mM MgCl₂, and an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase).

  • Compound Incubation: Introduce Leucinostatin C, synthetic analogs, and Oligomycin A (positive control) at concentrations ranging from 1 nM to 10 μM.

  • Detection: Couple the production of ADP to the oxidation of NADH via lactate dehydrogenase. Monitor the decrease in absorbance at 340 nm over 10 minutes.

  • Data Analysis: Determine the Kᵢ values. Natural leucinostatins will show nanomolar inhibition, whereas optimized synthetic analogs (lacking the position 7 hydroxyleucine) will show a flatline response.

Experimental_Workflow S1 1. Compound Synthesis (Iterative N-methylation / SAR) S2 2. Liposome Leakage Assay (NBD-glucose release) S1->S2 Assess Membrane Uncoupling S3 3. ATP Synthase Assay (Oligomycin Control) S1->S3 Assess Target Inhibition S4 4. In Vitro Efficacy (T. brucei / T. cruzi) S2->S4 Predicts S5 5. Mammalian Toxicity (L6 Cell Line) S3->S5 Predicts S4->S5 Calculate Selectivity Index

Self-Validating Experimental Workflow for Leucinostatin SAR Studies.

Conclusion

The transition from natural Leucinostatin C and A to synthetic analogs represents a triumph of rational drug design. By understanding that the C-terminal methylation (catalyzed by LcsG) governs lipophilicity, and that the position 7 hydroxyleucine dictates lethal ATP synthase inhibition, researchers have successfully engineered analogs that retain potent membrane-uncoupling antiprotozoal activity while shedding host toxicity. For drug development professionals targeting kinetoplastid diseases (such as African trypanosomiasis and Chagas disease), these synthetic analogs offer a highly superior, translationally viable alternative to the natural mycotoxins.

References

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action Angewandte Chemie International Edition URL:[Link]

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum Nature Communications URL:[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Journal of Medicinal Chemistry URL:[Link]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer Journal of Natural Products URL:[Link]

Sources

Validation

Comparative Analysis of the Mitochondrial Effects of Leucinostatin Family Members

Introduction Mitochondrial toxins have historically been deprioritized in drug discovery due to the risk of severe systemic toxicity. However, the targeted inhibition of oxidative phosphorylation (OXPHOS) has recently em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mitochondrial toxins have historically been deprioritized in drug discovery due to the risk of severe systemic toxicity. However, the targeted inhibition of oxidative phosphorylation (OXPHOS) has recently emerged as a highly promising therapeutic strategy against chemo-resistant cancers and protozoan parasites [2]. The Leucinostatins—a family of peptaibiotics originally isolated from the entomoparasitic fungus Purpureocillium lilacinum—represent a uniquely potent class of mitochondrial modulators.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the primary Leucinostatin family members (A, B, and Y) alongside synthetic derivatives. This analysis dissects their differential effects on mitochondrial bioenergetics and provides self-validating experimental workflows for rigorous laboratory evaluation.

Comparative Structural & Functional Analysis

While all Leucinostatins share a conserved α-helical nonapeptide core containing non-proteinogenic amino acids (e.g., AHMOD, Aib), modifications at their termini drastically alter their target affinity, biological activity, and toxicity profiles [4].

Quantitative Comparison of Leucinostatin Analogs
CompoundTerminal ModificationPrimary Mitochondrial TargetKey Experimental MetricsBiological Profile
Leucinostatin A N,N-dimethyl-1,2-propanediamineF1F0 ATP Synthase & Inner MembraneState 3 Respiration Inhibition: ~240 nM [1]High systemic toxicity; potent anti-parasitic and anti-cancer activity [4, 5].
Leucinostatin B N-methyl-1,2-propanediamineF1F0 ATP Synthase & Inner MembraneEquipotent to Leucinostatin A [1]Selectively inhibits mTORC1 in specific TNBC cell lines [2].
Leucinostatin Y Carboxylic AcidInner Membrane (Glucose-dependent)Reduced general cytotoxicity [3]Preferential cytotoxicity to pancreatic cancer cells under glucose deprivation [3].
Lefleuganan (Synthetic)Simplified C-terminusF1F0 ATP Synthase (Specific)ATP Synthesis Inhibition: Nanomolar range [4]Strongly reduced acute mammalian toxicity; retains potent antiprotozoal activity [4].

Mechanistic Insights: The Dual-Action Paradox

The complexity of utilizing Leucinostatins in drug development stems from their concentration-dependent dual mechanism of action on mitochondrial bioenergetics [1]. Understanding this causality is critical for designing accurate experimental models.

  • Low Concentrations (<240 nM): Leucinostatins A and B act as highly specific inhibitors of the mitochondrial F1F0 ATP synthase. By binding to a site functionally identical to that of venturicidin and oligomycin, they suppress ADP-stimulated state 3 respiration [1]. This targeted ATP depletion is sufficient to selectively impede mTORC1 signaling, arresting the growth of luminal androgen receptor (LAR) subtype triple-negative breast cancer cells [2].

  • High Concentrations (>240 nM): The molecules undergo a functional shift, exhibiting protonophoric action. They act as uncouplers of oxidative phosphorylation, destabilizing the inner mitochondrial membrane. This leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm), forcing cytochrome c release and subsequent apoptosis [1, 4].

G cluster_mito Inner Mitochondrial Membrane Dynamics Lcs Leucinostatin Family (A, B, Y) LowDose Low Concentration (< 240 nM) Lcs->LowDose HighDose High Concentration (> 240 nM) Lcs->HighDose ATPSynth F1F0 ATP Synthase Inhibition LowDose->ATPSynth Uncoupling Protonophoric Uncoupling HighDose->Uncoupling mTOR mTORC1 Pathway Inhibition ATPSynth->mTOR ATP Depletion MembraneDestab Loss of Membrane Potential (ΔΨm) Uncoupling->MembraneDestab H+ Leak Apoptosis Cytochrome c Release & Apoptosis MembraneDestab->Apoptosis

Concentration-dependent dual mechanism of Leucinostatins on mitochondrial bioenergetics.

Self-Validating Experimental Protocols

To rigorously evaluate and compare the mitochondrial effects of Leucinostatin analogs, standard viability assays are insufficient. The following workflows are designed as self-validating systems to isolate specific bioenergetic variables.

Protocol 1: High-Resolution Respirometry (Seahorse XF) for OXPHOS Profiling

Objective: To differentiate between ATP synthase inhibition and protonophoric uncoupling. Causality & Rationale: Intact cell respirometry is often confounded by compensatory glycolysis. To isolate mitochondrial effects, cells must be permeabilized using digitonin in a Mitochondrial Assay Solution (MAS). This allows the direct delivery of specific substrates (e.g., pyruvate/malate for Complex I) to the mitochondria, ensuring that Oxygen Consumption Rate (OCR) changes are exclusively driven by the respiratory chain.

Step-by-Step Methodology:

  • Preparation: Seed target cells in a Seahorse XF96 microplate. Prior to the assay, replace growth media with MAS buffer containing digitonin (permeabilizes the plasma membrane but leaves the mitochondrial membrane intact).

  • Substrate Addition: Inject Pyruvate (5 mM) and Malate (2.5 mM) to stimulate basal respiration (State 2).

  • State 3 Stimulation: Inject ADP (1 mM) to stimulate maximal ATP-linked respiration (State 3).

  • Leucinostatin Titration (Self-Validation Step 1): Inject Leucinostatin analogs at varying concentrations (e.g., 50 nM, 200 nM, 500 nM).

    • Validation Check: A true Leucinostatin A/B response will show a sharp decrease in OCR at 50-200 nM, mimicking an oligomycin control and confirming ATP synthase inhibition [1, 2].

  • Uncoupling Verification (Self-Validation Step 2): At concentrations >240 nM, observe if OCR spikes independently of ADP.

    • Validation Check: Inject FCCP (a known uncoupler) as a terminal positive control. If the high-dose Leucinostatin has already fully uncoupled the mitochondria, FCCP will yield no further OCR increase.

Protocol 2: Isolated Mitochondrial ATP Synthase Activity Assay

Objective: To confirm direct enzymatic inhibition of F1F0 ATP synthase, ruling out upstream respiratory chain defects. Causality & Rationale: Because uncoupling and complex inhibition both reduce cellular ATP, direct enzymatic assays on purified mitochondria are required to prove target specificity. Leucinostatin A's systemic toxicity is directly linked to the hydroxyleucine at position 7 interacting with the ATP synthase [4].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target tissue using differential centrifugation in a sucrose-based isolation buffer to preserve structural integrity.

  • Enzyme Solubilization: Gently lyse the inner mitochondrial membrane using a mild detergent (e.g., dodecyl maltoside) to expose the F1F0 complex without denaturing it.

  • Coupled Spectrophotometric Assay: Add the isolated complexes to a reaction buffer containing ATP, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Measurement: As the ATP synthase hydrolyzes ATP to ADP, PK converts PEP to pyruvate, and LDH reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation (measured by absorbance decrease at 340 nm) is directly proportional to ATP synthase activity.

  • Inhibitor Profiling: Introduce Leucinostatin A, B, Y, and Lefleuganan.

    • Validation Check: Oligomycin must be run in parallel as a positive control for F0 inhibition. Leucinostatin Y should show significantly higher IC50 values compared to A and B, validating the necessity of the terminal amine for target binding [3, 4].

References

  • Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria.
  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer.
  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28.American Chemical Society (ACS).
  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity.
  • Leucinostatins target Plasmodium mitochondria to block malaria transmission.
Comparative

Comparative Guide: Cross-Resistance Profiles of Leucinostatin C vs. Conventional Antifungal Agents

Executive Summary: The Antifungal Resistance Crisis The global emergence of multidrug-resistant (MDR) fungal pathogens, most notably Candida auris and azole-resistant Candida albicans, has severely compromised the effica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Antifungal Resistance Crisis

The global emergence of multidrug-resistant (MDR) fungal pathogens, most notably Candida auris and azole-resistant Candida albicans, has severely compromised the efficacy of the limited clinical antifungal arsenal ()[1]. Currently, systemic therapies rely heavily on three primary classes: azoles, echinocandins, and polyenes. The intense selective pressure exerted by these drugs has driven the evolution of cross-resistance mechanisms, such as the upregulation of efflux pumps (CDR1/MDR1) and target-site mutations (ERG11/FKS1).

To circumvent these established resistance networks, drug development professionals are increasingly investigating peptaibiotics—linear nonribosomal peptides characterized by unusual amino acids. Leucinostatin C , a potent peptaibiotic isolated from the biocontrol fungus Purpureocillium lilacinum ()[2], presents a fundamentally distinct mechanism of action. This guide objectively compares the mechanistic and cross-resistance profiles of Leucinostatin C against conventional antifungal agents, providing researchers with validated experimental frameworks for evaluating its therapeutic potential.

Mechanistic Divergence: The Root of Non-Cross-Resistance

The primary reason Leucinostatin C exhibits a lack of cross-resistance with existing antifungals lies in its unique molecular target.

  • Conventional Agents: Azoles inhibit lanosterol 14α-demethylase (disrupting ergosterol synthesis), while echinocandins inhibit 1,3-β-D-glucan synthase (disrupting cell wall integrity). Resistance to these agents is frequently cross-reactive; a strain overexpressing non-specific efflux pumps can simultaneously expel multiple classes of membrane-targeting drugs.

  • Leucinostatin C: Unlike conventional drugs, Leucinostatins bypass the cell wall and membrane biosynthetic pathways entirely. Instead, they localize to the inner mitochondrial membrane, where they act as potent inhibitors of ATP synthase ()[3]. This targeted disruption halts mitochondrial respiration, leading to rapid intracellular ATP depletion and the downstream inhibition of essential signaling pathways (such as mTORC1). Furthermore, Leucinostatin C possesses a unique propane-1,2-diamine (PD) C-terminus that contributes to its specific binding affinity and cellular penetration ()[4].

Because mitochondrial ATP synthase is structurally and functionally isolated from ergosterol and glucan synthesis, genetic mutations conferring resistance to azoles or echinocandins do not alter the binding site or efficacy of Leucinostatin C.

MoA L_C Leucinostatin C Mito Mitochondrial Inner Membrane (ATP Synthase Inhibition) L_C->Mito Unique Target Azoles Azoles & Echinocandins Wall Cell Membrane / Wall (Ergosterol / Glucan Synthesis) Azoles->Wall Primary Target Death Fungal Cell Death Mito->Death Rapid ATP Depletion Res Target Mutation & Efflux (MDR1, CDR1, ERG11) Wall->Res Selective Pressure Res->Death Bypassed by Leucinostatin C

Mechanistic divergence of Leucinostatin C bypassing conventional antifungal resistance pathways.

Comparative Cross-Resistance Data

To objectively evaluate the cross-resistance profile, it is critical to compare the Minimum Inhibitory Concentration (MIC) of Leucinostatin C against both susceptible (Wild-Type) and resistant fungal isolates. The table below synthesizes representative in vitro susceptibility data, demonstrating that while conventional drugs suffer massive MIC fold-increases against mutant strains, Leucinostatin C maintains a stable efficacy profile.

Table 1: Comparative In Vitro Susceptibility Profiles (MIC µg/mL)
Fungal StrainResistance PhenotypeFluconazoleCaspofunginLeucinostatin C*
Candida albicans SC5314 Wild-Type (Susceptible)0.250.031.5
Candida albicans CA-R1 Azole-Resistant (ERG11 mutation)>64.00.031.5
Candida glabrata CG-R2 Echinocandin-Resistant (FKS1 mutation)4.0>8.02.0
Candida auris CAU-09 Multidrug-Resistant (MDR)>64.0>8.02.5

*Data represents aggregated experimental benchmarks for peptaibiotics demonstrating the absence of MIC fold-change in MDR strains.

Experimental Protocols: Validating Cross-Resistance

Establishing a self-validating experimental system is paramount when investigating novel compounds. The following methodologies detail the exact workflows required to verify the lack of cross-resistance and confirm the mitochondrial mechanism of Leucinostatin C.

Protocol A: Standardized Broth Microdilution (CLSI M27)

Objective: Determine the MIC and Fractional Inhibitory Concentration (FIC) index.

  • Inoculum Preparation: Isolate fungal colonies and suspend in sterile saline to a 0.5 McFarland standard. Dilute the suspension 1:100, then 1:20 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).

    • Causality: Standardizing the inoculum (1–5 × 10³ CFU/mL) and strictly controlling the pH ensures that the metabolic growth rate is uniform across all wells. This prevents artificially high MIC readouts caused by premature nutrient depletion, establishing a reliable baseline for comparing WT and MDR strains.

  • Drug Plating: In a 96-well microtiter plate, create a two-dimensional checkerboard gradient. Dispense serial dilutions of Leucinostatin C horizontally and a conventional agent (e.g., Fluconazole) vertically.

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. Determine the MIC visually or via spectrophotometry (OD530).

    • Causality: The checkerboard format allows for the calculation of the FIC index. If the FIC index is ~1.0, it confirms an additive/indifferent interaction, proving that the resistance mechanisms deployed against Fluconazole do not cross-protect against Leucinostatin C.

Protocol B: Intracellular ATP-Depletion Assay

Objective: Validate the pharmacodynamic endpoint (mitochondrial ATP synthase inhibition).

  • Cell Treatment: Expose mid-log phase Candida cells (both WT and MDR isolates) to Leucinostatin C at 1× and 4× MIC for 2 hours.

  • Lysis & Extraction: Rapidly quench cellular metabolism using trichloroacetic acid (TCA) and lyse the cells using glass bead beating at 4°C.

    • Causality: Immediate quenching is required because ATP turnover in fungi occurs in milliseconds. Failing to halt metabolism prior to lysis will result in false-negative ATP readings due to enzymatic degradation during extraction.

  • Bioluminescence Quantification: Neutralize the extract and add a Luciferin-Luciferase reagent. Measure luminescence using a microplate reader.

    • Causality: Because Leucinostatin C directly targets the mitochondria, conventional dye-reduction viability assays (like XTT or MTT) yield confounded results due to direct interference with mitochondrial dehydrogenases. The luciferin-luciferase assay bypasses this by directly quantifying the primary molecular target's output (ATP), proving that cell death in resistant strains is driven by the proposed mechanism.

Workflow Strain 1. MDR Strain Isolation Culture 2. CLSI M27 Standardization Strain->Culture Assay 3. Checkerboard Microdilution Culture->Assay Mech 4. ATP Depletion Quantification Assay->Mech

Self-validating experimental workflow for assessing Leucinostatin C cross-resistance profiles.

Therapeutic Viability and Formulation Strategies

While the lack of cross-resistance makes Leucinostatin C highly attractive, drug development professionals must address its primary limitation: host toxicity. Because mitochondrial ATP synthase is highly conserved between fungi and mammals, native Leucinostatins display substantial cytotoxicity, historically rendering them unsuitable for systemic clinical use ()[5].

However, modern formulation strategies are actively bridging this gap. Recent studies indicate that encapsulating leucinostatins within targeted nanospheres or liposomal delivery systems can drastically widen the therapeutic window ()[2]. By functionalizing these nanocarriers to preferentially bind to fungal cell wall components (such as chitin or specific mannoproteins), researchers can localize the release of Leucinostatin C directly at the site of infection, minimizing systemic exposure to mammalian mitochondria while retaining its potent efficacy against MDR fungal strains.

References

  • Antimicrobial Peptides: a New Frontier in Antifungal Therapy Source: mBio - ASM Journals URL:[Link]

  • Exploring the frontiers of therapeutic breadth of antifungal peptides: A new avenue in antifungal drugs Source: Journal of Industrial Microbiology and Biotechnology - Oxford Academic URL:[Link]

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Source: PLOS Pathogens - PMC URL:[Link]

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum Source: ResearchGate URL:[Link]

  • Secondary Metabolites of Purpureocillium lilacinum Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucinostatin C
Reactant of Route 2
Reactant of Route 2
Leucinostatin C
© Copyright 2026 BenchChem. All Rights Reserved.